TRFS-green
Description
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Structure
3D Structure
Properties
IUPAC Name |
dithiolan-4-yl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-3-9-22-18(23)14-6-4-5-13-16(8-7-15(17(13)14)19(22)24)21-20(25)26-12-10-27-28-11-12/h4-8,12H,2-3,9-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAYCZWBPDUZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)NC(=O)OC4CSSC4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of TRFS-green: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of TRFS-green, a fluorescent probe designed for the specific detection of thioredoxin reductase (TrxR) activity. This compound operates on a two-step activation mechanism, initiated by the enzymatic activity of TrxR, resulting in a discernible fluorescent signal. This document details the underlying chemical transformations, summarizes key performance data, provides comprehensive experimental protocols, and visualizes the operational pathways, offering a critical resource for researchers in cellular biology and drug development.
Introduction
Thioredoxin reductase (TrxR) is a central enzyme in the cellular antioxidant system, playing a pivotal role in maintaining cellular redox homeostasis. Its dysregulation is implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it a significant target for therapeutic intervention. The development of specific probes to monitor TrxR activity in biological systems is crucial for both basic research and high-throughput screening of potential inhibitors. This compound was the first fluorescent probe developed for this purpose, offering a valuable tool for imaging TrxR activity in living cells.[1][2]
Mechanism of Action of this compound
This compound is an "off-on" fluorescent probe, meaning it is non-fluorescent in its native state and becomes fluorescent upon interaction with its target, TrxR.[3] The probe's design features a naphthalimide fluorophore whose fluorescence is quenched by a tethered 1,2-dithiolane moiety.[3][4] The activation of this compound is a two-step process:
-
Enzymatic Reduction: The process is initiated by the NADPH-dependent reduction of the 1,2-dithiolane ring of this compound, a reaction specifically catalyzed by thioredoxin reductase. This reaction is dependent on the selenocysteine (Sec) residue in the active site of mammalian TrxR.
-
Intramolecular Cyclization and Fluorophore Release: The reduction of the disulfide bond generates a thiol intermediate. This intermediate then undergoes a spontaneous and irreversible intramolecular cyclization (a cyclization-elimination reaction). This cyclization cleaves the carbamate linker, releasing the free naphthalimide fluorophore. The unquenched naphthalimide then exhibits its characteristic green fluorescence.
A key characteristic of this compound is its high selectivity for TrxR over other cellular thiols and reducing agents, such as glutathione (GSH), cysteine (Cys), and ascorbic acid. However, a notable limitation is its slow response time, often requiring over two hours to reach maximum fluorescence intensity due to a sluggish cyclization step.
Quantitative Data and Performance Characteristics
The performance of this compound and its derivatives has been characterized in several studies. The following table summarizes key quantitative data for this compound, alongside its successors, TRFS-red and Fast-TRFS, for comparative analysis.
| Parameter | This compound | TRFS-red | Fast-TRFS | Reference |
| Excitation Wavelength (λex) | ~438 nm | ~615 nm | ~345 nm | |
| Emission Wavelength (λem) | ~538 nm | ~661 nm | ~460 nm | |
| Fluorescence Increase (Fold) | ~30-fold | ~90-fold | >150-fold | |
| Response Time (Max Signal) | > 2 hours | ~1.5 hours | < 5 minutes |
Experimental Protocols
In Vitro Measurement of TrxR Activity in Cell Lysates
This protocol describes the use of this compound to determine TrxR activity in crude cell or tissue extracts.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., TE buffer: 50 mM Tris-HCl, 1mM EDTA, pH 7.4) on ice using sonication or other appropriate methods.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the cell lysate, NADPH (typically 200 µM), and TE buffer.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at various time points over 2-4 hours using a microplate reader with excitation at ~440 nm and emission at ~540 nm.
-
Live-Cell Imaging of TrxR Activity
This protocol outlines the procedure for visualizing TrxR activity in living cells using this compound.
-
Cell Culture and Treatment:
-
Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
If testing for inhibition, pre-incubate the cells with the TrxR inhibitor (e.g., 2,4-dinitrochlorobenzene) for the desired time.
-
-
Probe Loading and Imaging:
-
Wash the cells with PBS or fresh medium.
-
Load the cells with 10 µM this compound in serum-free medium and incubate for 2-4 hours at 37°C.
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC channel).
-
HPLC Analysis of this compound Activation
High-performance liquid chromatography (HPLC) can be used to monitor the conversion of this compound to the naphthalimide fluorophore.
-
Reaction Setup:
-
Incubate 10 µM this compound with 100 nM TrxR and 200 µM NADPH in TE buffer at 37°C for 3 hours.
-
-
Sample Preparation for HPLC:
-
Stop the reaction and dry the mixture under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in a small volume of methanol.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Waters-symmetry C18, 3.5µm, 4.6×75mm).
-
Mobile Phase: Isocratic elution with methanol/water (7:3, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector monitoring at wavelengths from 200-800 nm. The naphthalimide product can be monitored at 438 nm, and this compound at 350 nm.
-
Conclusion
This compound remains a foundational tool for the detection of thioredoxin reductase activity. Its mechanism, involving a highly selective TrxR-mediated reduction followed by intramolecular cyclization, provides a robust method for monitoring this key enzyme's function in both cell-free and live-cell contexts. While newer probes have been developed to address its slow kinetics, a thorough understanding of this compound's mechanism of action is essential for interpreting experimental data and for the rational design of next-generation fluorescent probes for redox biology research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescent probe for specifically measuring the overall thioredoxin and glutaredoxin reducing activity in bacterial cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. This compound Supplier | CAS 1513848-14-0| Fluorescent probe| AOBIOUS [aobious.com]
TRFS-Green: A Technical Guide to the Core Principles of Thioredoxin Reductase Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of thioredoxin reductase (TrxR) detection using the fluorescent probe, TRFS-green. Thioredoxin reductase is a key enzyme in cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer, making it a critical target for drug development. This compound offers a selective method for imaging and quantifying TrxR activity in both cellular extracts and living cells. This document provides a comprehensive overview of the probe's mechanism, detailed experimental protocols, and a summary of its quantitative parameters to facilitate its effective application in research and drug discovery.
The this compound Principle: A Two-Step "Off-On" Mechanism
This compound is a fluorescent probe designed with a 1,2-dithiolane scaffold that keeps a naphthalimide fluorophore in a quenched or "off" state.[1][2] The detection of TrxR activity is based on a highly selective two-step activation process that results in a significant increase in fluorescence, effectively turning the probe "on".[3][4]
The process is initiated by the enzymatic activity of thioredoxin reductase, which specifically recognizes and reduces the disulfide bond within the 1,2-dithiolane ring of the this compound molecule.[1] This initial reduction is the key selectivity-determining step. Following the TrxR-mediated cleavage of the disulfide bond, the molecule undergoes a spontaneous intramolecular cyclization. This cyclization event liberates the previously masked naphthalimide fluorophore. The free naphthalimide is highly fluorescent, emitting a green light upon excitation.
Quantitative Data Presentation
The utility of this compound as a probe is defined by its spectral properties, kinetic parameters, and selectivity. A summary of these key quantitative data points is presented below for easy reference and comparison.
| Parameter | Value | Reference |
| Spectral Properties | ||
| Absorbance Maximum (Inactive) | ~373 nm | |
| Absorbance Maximum (Active) | ~440 nm | |
| Excitation Wavelength | ~377 nm or 440 nm | |
| Emission Wavelength | ~480 nm to 540 nm | |
| Kinetic Parameters | ||
| Michaelis-Menten Constant (Km) | 189 μM | |
| Response Time | > 2 hours to reach maximal signal | |
| Performance | ||
| Fluorescence Increase | ~25 to 30-fold | |
| Selectivity (TrxR vs. GSH) | 15.6-fold |
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in both in vitro and in vivo settings.
In Vitro TrxR Activity Assay in Cell Lysates
This protocol outlines the steps for measuring TrxR activity in cellular extracts.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA (TE Buffer)
-
Protease inhibitor cocktail
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NADPH stock solution (e.g., 10 mM in TE Buffer)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Reaction:
-
In a 96-well black microplate, prepare the reaction mixture containing:
-
Cell lysate (adjust volume for a final protein concentration of 50-100 µ g/well )
-
NADPH to a final concentration of 200 µM.
-
Lysis Buffer to a final volume of 190 µL.
-
-
Initiate the reaction by adding 10 µL of this compound stock solution to achieve a final concentration of 10 µM.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the fluorescence intensity using a fluorimeter with excitation at approximately 440 nm and emission at approximately 540 nm.
-
A time-dependent increase in fluorescence can also be monitored kinetically.
-
Live-Cell Imaging of TrxR Activity
This protocol describes the use of this compound for visualizing TrxR activity in living cells.
Materials:
-
Cells of interest
-
Cell culture medium
-
Glass-bottom imaging dishes or chamber slides
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or fresh cell culture medium for washing
-
Fluorescence microscope with appropriate filter sets (e.g., for green fluorescence)
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to the desired confluency in a standard incubator.
-
Seed the cells onto glass-bottom imaging dishes or chamber slides and allow them to adhere overnight.
-
-
Probe Loading:
-
Remove the culture medium and treat the cells with 10 µM this compound in serum-free medium.
-
Incubate the cells for 2-4 hours at 37°C in a CO2 incubator.
-
-
Washing and Imaging:
-
After incubation, wash the cells twice with warm PBS or fresh medium to remove any residual, unreacted probe.
-
Add fresh, pre-warmed medium to the cells.
-
Observe the cells under a fluorescence microscope using a green fluorescent channel.
-
-
Inhibitor Studies (Optional):
-
To confirm that the fluorescence signal is dependent on TrxR activity, cells can be pre-treated with a TrxR inhibitor (e.g., auranofin) for a specified time before adding this compound. A dose-dependent decrease in fluorescence intensity should be observed.
-
Selectivity of this compound
A critical feature of any chemical probe is its selectivity for the target analyte over other potentially interfering species. This compound has been shown to be highly selective for TrxR over other cellular thiols and reducing agents.
This compound shows a negligible response to high concentrations of glutathione (GSH) and cysteine (Cys), which are the most abundant small-molecule thiols in cells. It is also unresponsive to other endogenous reducing agents such as ascorbic acid and NADPH. The selectivity for TrxR over GSH is reported to be approximately 15.6-fold.
Conclusion
This compound is a valuable tool for the detection and quantification of thioredoxin reductase activity. Its "off-on" fluorescent response, coupled with high selectivity for TrxR, enables its use in both cell-free and live-cell applications. This guide provides the fundamental principles and detailed protocols to assist researchers in effectively employing this compound for their studies on TrxR, thereby facilitating research into redox biology and the development of novel therapeutics targeting this important enzyme. Further optimization of the provided protocols may be necessary to suit specific cell types and experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescent probe for specifically measuring the overall thioredoxin and glutaredoxin reducing activity in bacterial cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. This compound Supplier | CAS 1513848-14-0| Fluorescent probe| AOBIOUS [aobious.com]
The "Off-to-On" Fluorescence of TRFS-Green: A Technical Guide to its Activation by Thioredoxin Reductase
For Immediate Release
This technical guide provides an in-depth exploration of the fluorogenic probe TRFS-green, detailing the mechanism by which it becomes fluorescent in the presence of thioredoxin reductase (TrxR). Designed for researchers, scientists, and professionals in drug development, this document outlines the probe's activation, quantitative characteristics, and experimental applications.
Core Mechanism: A Two-Step Enzymatic Unmasking
This compound is a highly selective "off-on" fluorescent probe designed to detect the activity of selenoprotein thioredoxin reductase (TrxR) in living cells.[1] Its ingenious design is based on a quenched naphthalimide fluorophore attached to a 1,2-dithiolane scaffold.[2][3][4][5] In its native state, the probe is non-fluorescent. The fluorescence activation is a two-step process initiated by TrxR.
First, TrxR catalyzes the cleavage of the disulfide bond within the 1,2-dithiolane ring of the this compound molecule. This initial reduction is the recognition step, providing the probe's high selectivity for TrxR over other cellular thiols like glutathione (GSH) and cysteine (Cys).
Following the disulfide bond reduction, the molecule undergoes a spontaneous, intramolecular cyclization. This cyclization reaction is the key to fluorescence, as it liberates the previously masked naphthalimide fluorophore. The unmasked naphthalimide is a fluorescent molecule that emits a green light upon excitation. HPLC analysis has confirmed that this compound is exclusively converted to naphthalimide in the presence of TrxR.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on available data.
| Parameter | Value | Reference |
| Excitation Wavelength (Activated) | ~438 nm - 440 nm | |
| Emission Wavelength (Activated) | ~480 nm - 540 nm | |
| Fluorescence Increase (Fold) | ~25 to 30-fold | |
| Response Time | > 2 hours | |
| Selectivity over GSH | High |
It is important to note that the response of this compound is relatively slow, taking over two hours to reach its maximum fluorescence signal. This is attributed to the sluggish kinetics of the intramolecular cyclization step.
Experimental Protocols
This compound can be utilized for both in vitro assays with cell lysates and for live-cell imaging to monitor TrxR activity.
In Vitro Assay: Measuring TrxR Activity in Cell Lysates
This protocol allows for the quantification of TrxR activity in crude cell extracts.
-
Cell Lysate Preparation: Prepare cell lysates using a suitable lysis buffer.
-
Reaction Setup: In a microplate, combine the cell lysate with this compound.
-
Incubation: Incubate the mixture for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter with excitation at approximately 440 nm and emission at approximately 540 nm. A time-dependent increase in fluorescence can also be monitored over the incubation period.
Live-Cell Imaging: Visualizing TrxR Activity
This protocol enables the visualization of TrxR activity within living cells.
-
Cell Culture: Plate and culture cells to the desired confluency.
-
Probe Loading: Treat cells with this compound at a concentration of 10 µM for 2-4 hours.
-
Washing (Optional but Recommended): To obtain a clear fluorescence image, it is recommended to wash the cells with PBS or fresh medium to remove any residual, unreacted this compound before imaging.
-
Microscopy: Observe the cells using a fluorescence microscope equipped with a green fluorescent channel.
For inhibitor studies, cells can be pretreated with a TrxR inhibitor in a dose-dependent manner before the addition of this compound. A decrease in the fluorescence signal will correlate with the inhibition of TrxR activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier | CAS 1513848-14-0| Fluorescent probe| AOBIOUS [aobious.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glpbio.com [glpbio.com]
- 5. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TRFS-green: A Technical Guide to its Selectivity for Thioredoxin Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of TRFS-green, a fluorescent probe designed for the detection of thioredoxin reductase (TrxR) activity. We will explore its mechanism of action, quantitative selectivity, experimental applications, and inherent limitations, offering a comprehensive resource for professionals in cellular biology and drug discovery.
Introduction: The Role of this compound in Redox Biology
The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a pivotal component in maintaining cellular redox homeostasis.[1][2] TrxR's central role in reducing Trx makes it a critical enzyme for regulating processes like DNA synthesis, antioxidant defense, and redox signaling.[1][2][3] Dysregulation of TrxR activity is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.
This compound was developed as the first "off-on" fluorescent probe to enable the imaging and quantification of TrxR activity in living cells. Its utility is fundamentally dependent on its selectivity, i.e., its ability to be activated by TrxR with minimal interference from other cellular components. This document details the technical aspects of this compound's selectivity.
Mechanism of Action
This compound operates on a two-step activation mechanism initiated by TrxR. The probe consists of a quenched naphthalimide fluorophore linked to a 1,2-dithiolane scaffold. In its native state, the probe is non-fluorescent.
-
Disulfide Cleavage: Mammalian TrxR, a selenoprotein, specifically catalyzes the reduction and cleavage of the disulfide bond within the strained five-membered 1,2-dithiolane ring of this compound.
-
Intramolecular Cyclization: This initial cleavage triggers a subsequent, spontaneous intramolecular cyclization reaction. This cyclization liberates the previously masked naphthalimide fluorophore.
Once liberated, the naphthalimide fluorophore emits a bright green fluorescence signal at approximately 538 nm when excited at around 438 nm. This "off-on" response provides a direct readout of TrxR activity.
Caption: Mechanism of this compound activation by Thioredoxin Reductase.
Quantitative Data on Selectivity and Performance
The defining characteristic of a useful chemical probe is its selectivity for its intended target over other biologically relevant molecules. This compound has been evaluated against various cellular reductants and enzymes. While it demonstrates preferential activation by TrxR, it is important to consider the performance of next-generation probes for context.
| Probe | Target | Selectivity (TrxR vs. 1 mM GSH) | Response Time | Fluorescence Increase | Excitation (Ex) / Emission (Em) (nm) |
| This compound | TrxR | 15.6-fold | > 2 hours | ~30-fold | ~438 / ~538 |
| TRFS-red | TrxR | 12.8-fold | ~1.5 hours | ~90-fold | Not specified |
| Fast-TRFS | TrxR | 55.7-fold | < 5 minutes | >150-fold | Not specified |
This compound shows negligible fluorescence response when treated with predominant cellular thiols like glutathione (GSH) and cysteine (Cys), or with other reducing agents such as vitamin C and NADPH. Furthermore, it is not significantly activated by other redox-active enzymes like lipoamide dehydrogenase or glutathione reductase (GR). However, it is noteworthy that some validation experiments used non-physiological concentrations of TrxR and GSH, which raises considerations about its performance in a complex cellular environment.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound and for the interpretation of results.
In Vitro TrxR Activity Assay (Using Cell Lysates)
This protocol allows for the quantification of TrxR activity in bulk cell populations.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., TE buffer: 50 mM Tris-HCl, 1mM EDTA, pH 7.4) using sonication or freeze-thaw cycles on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cellular protein extract.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Reaction Setup: In a 96-well plate, add cell lysate to the TE buffer. For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., auranofin) for a specified time.
-
Initiation: Add this compound to a final concentration of 10 µM.
-
Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity over time using a fluorimeter with excitation at ~440 nm and emission at ~540 nm. A time-dependent increase in fluorescence indicates TrxR activity.
Live Cell Imaging of TrxR Activity
This protocol enables the visualization of TrxR activity within intact, living cells.
-
Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish or chamber slide and grow to the desired confluency.
-
Inhibitor Treatment (Optional): If studying inhibition, replace the culture medium with a medium containing the TrxR inhibitor (e.g., 2,4-dinitrochlorobenzene) at various concentrations and incubate for the desired period.
-
Probe Loading: Remove the medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add serum-free medium containing 10 µM this compound and incubate for 2-4 hours at 37°C.
-
Washing: To reduce background fluorescence from residual probe, it is recommended to wash the cells with fresh PBS or medium immediately before imaging.
-
Imaging: Observe the cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (e.g., green fluorescent channel). A decrease in fluorescence in inhibitor-treated cells compared to controls indicates specific inhibition of TrxR.
References
The "Off-On" Switch of TRFS-green: A Technical Guide to a Thioredoxin Reductase-Specific Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescent probe TRFS-green, focusing on its "off-on" switching mechanism in the presence of selenoprotein thioredoxin reductase (TrxR). This compound serves as a valuable tool for imaging TrxR activity in living cells, offering insights into cellular redox environments and facilitating the screening of potential TrxR inhibitors. This document outlines the probe's activation pathway, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying processes.
Core Mechanism: A Two-Step Activation
This compound is engineered with a 1,2-dithiolane scaffold that keeps a naphthalimide fluorophore in a quenched, non-fluorescent ("off") state.[1][2][3] The activation to a fluorescent ("on") state is a highly selective process initiated by Thioredoxin Reductase (TrxR).[1][4] The mechanism unfolds in two key steps:
-
Disulfide Cleavage: TrxR, a central enzyme in cellular redox control, catalyzes the cleavage of the disulfide bond within the 1,2-dithiolane ring of this compound.
-
Intramolecular Cyclization: Following the disulfide bond reduction, a spontaneous intramolecular cyclization reaction occurs. This cyclization unmasks the naphthalimide fluorophore, leading to the emission of a green fluorescent signal.
This "off-on" switching mechanism is highly specific for TrxR, with minimal reactivity towards other cellular thiols like glutathione (GSH) or cysteine (Cys), or other reducing agents such as vitamin C and NADPH. However, it's important to note that some studies suggest that other redox players like thioredoxins (Trxs) and glutaredoxins (Grxs) might also contribute to the activation of this compound, warranting careful interpretation of results.
Quantitative Data Summary
The performance of this compound as a fluorescent probe is characterized by several key parameters. The following tables summarize the available quantitative data for this compound and its successor, Fast-TRFS, for comparative purposes.
| Parameter | This compound | Reference |
| Maximum Absorbance (Inactive) | ~373 nm | |
| Maximum Absorbance (Active) | ~440 nm | |
| Excitation Wavelength | 377 nm / 438 nm | |
| Emission Wavelength | ~480 nm / 538 nm | |
| Fluorescence Increase | ~25-30 fold | |
| Response Time | > 2 hours | |
| Selectivity over GSH | 15.6 |
| Parameter | Fast-TRFS | Reference |
| Excitation Wavelength | 345 nm | |
| Emission Wavelength | 460 nm | |
| Fluorescence Increase | >150-fold | |
| Response Time | < 5 minutes (with TrxR) | |
| Selectivity over GSH | 56 |
Experimental Protocols
Measuring TrxR Activity in Crude Cell Extracts
This protocol outlines the steps to quantify TrxR activity in cell lysates using this compound.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., TE buffer: 50 mM Tris-HCl, 1mM EDTA, pH 7.4)
-
This compound stock solution (e.g., in DMSO)
-
Fluorimeter
Procedure:
-
Cell Lysis: Harvest cells and prepare cell lysates using a suitable lysis buffer and standard cell lysis techniques (e.g., sonication or freeze-thaw cycles).
-
Incubation: In a microplate, incubate the cell lysates with this compound at a final concentration of 10 µM.
-
Time-Dependent Measurement: Allow the reaction to proceed for an appropriate amount of time, typically 1-2 hours. It is also possible to monitor the increase in fluorescence over time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter with excitation at approximately 440 nm and emission at approximately 540 nm.
Imaging TrxR Activity in Living Cells
This protocol describes the use of this compound for visualizing TrxR activity in live cells.
Materials:
-
Cultured cells on a suitable imaging dish or plate
-
Cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cultured cells with this compound at a final concentration of 10 µM in the cell culture medium.
-
Incubation: Incubate the cells for 2-4 hours to allow for probe uptake and activation by cellular TrxR.
-
Washing: To obtain a clear fluorescence image, it is recommended to wash the cells with PBS or fresh medium immediately before imaging to remove any residual, unreacted this compound.
-
Imaging: Observe the cells using a fluorescence microscope equipped with a green fluorescent channel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the activation mechanism of this compound and a typical experimental workflow for its application.
Caption: Activation mechanism of the this compound fluorescent probe.
Caption: Experimental workflow for imaging TrxR activity in living cells.
Limitations and Considerations
While this compound is a valuable tool, it is essential to be aware of its limitations. The primary drawback is its slow response time, which can take over two hours to reach maximum fluorescence. Additionally, the fluorescence signal increase is moderate. For applications requiring faster kinetics and a more robust signal, newer generation probes such as Fast-TRFS, which operates through a direct disulfide bond cleavage mechanism, may be more suitable. The selectivity of this compound should also be considered, as some evidence suggests potential off-target activation by other cellular redox systems. Therefore, results should be interpreted with caution, and the use of appropriate controls, such as TrxR inhibitors (e.g., auranofin), is highly recommended to confirm the specificity of the signal.
References
TRFS-green: A Technical Guide to a Fluorescent Probe for Thioredoxin Reductase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TRFS-green, a fluorescent probe designed for the detection of thioredoxin reductase (TrxR) activity. Thioredoxin reductase is a key enzyme in cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer. This compound offers a valuable tool for researchers studying the thioredoxin system and for professionals in drug development screening for TrxR inhibitors.
Core Principles and Mechanism of Action
This compound is a highly selective "off-on" fluorescent probe.[1][2][3][4][5] Its design is centered around a 1,2-dithiolane scaffold linked to a quenched naphthalimide fluorophore. In its native state, the probe exhibits minimal fluorescence. The activation of this compound is a two-step process initiated by thioredoxin reductase. First, TrxR catalyzes the cleavage of the disulfide bond within the 1,2-dithiolane ring. This is followed by an intramolecular cyclization reaction that liberates the unquenched naphthalimide fluorophore, resulting in a significant increase in green fluorescence. This mechanism provides high selectivity for TrxR over other cellular thiols like glutathione (GSH) and cysteine (Cys).
Photophysical and Performance Characteristics
The utility of a fluorescent probe is defined by its photophysical properties and performance in experimental settings. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Notes |
| Maximum Absorption (Abs) | ~373 nm | In the "off" state before reacting with TrxR. |
| Maximum Absorption (Abs) after activation | ~440 nm | After reaction with TrxR, the absorption shifts. |
| Excitation Wavelength (Ex) | ~377 nm or 438 nm | Different sources report slightly different optimal excitation wavelengths. |
| Emission Wavelength (Em) | ~480 nm or 538 nm | The emission peak of the activated naphthalimide fluorophore. |
| Fluorescence Increase | ~25 to 30-fold | Upon reaction with TrxR. |
| Response Time | > 2 hours | The reaction with TrxR and subsequent cyclization is a relatively slow process. |
Signaling Pathway and Activation Mechanism
This compound is specifically designed to probe the activity of the thioredoxin system. The central enzyme in this pathway is thioredoxin reductase (TrxR), which utilizes NADPH to reduce thioredoxin (Trx). Reduced Trx then acts as a potent antioxidant by reducing disulfide bonds in other proteins. This compound effectively hijacks this system by acting as a substrate for TrxR.
Experimental Protocols
The following are generalized protocols for the use of this compound in common experimental setups. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
Measurement of TrxR Activity in Cell Lysates
This protocol allows for the quantitative measurement of TrxR activity in cellular extracts.
References
TRFS-green: A Technical Guide to a Fluorogenic Probe for Thioredoxin Reductase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TRFS-green, a fluorescent probe designed for the detection of thioredoxin reductase (TrxR) activity. This document outlines its chemical structure, mechanism of action, photophysical properties, and detailed experimental protocols for its application in life sciences research.
Introduction
Thioredoxin reductase (TrxR) is a key enzyme in the cellular antioxidant defense system, maintaining the reduced state of thioredoxin and regulating various redox-sensitive signaling pathways. Its overexpression is associated with several diseases, including cancer, making it a significant target for drug development. This compound is a highly selective "off-on" fluorescent probe that allows for the imaging and quantification of TrxR activity in living cells and cell lysates.[1][2]
Chemical Structure and Synthesis
This compound is composed of a 1,2-dithiolane scaffold, which serves as the recognition site for TrxR, and a quenched naphthalimide fluorophore.[2][3][4] The chemical name for this compound is 1,2-dithiolan-4-yl(2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)carbamate.
A general synthesis route for this compound involves the synthesis of the naphthalimide fluorophore and the 1,2-dithiolan-4-ol recognition moiety, followed by their coupling. The naphthalimide fluorophore can be synthesized from acenaphthene, and the 1,2-dithiolan-4-ol can be prepared from 1,3-dichloropropan-2-ol.
Mechanism of Action
The fluorescence of this compound is initially quenched. Upon interaction with TrxR, the disulfide bond in the 1,2-dithiolane ring is cleaved. This is followed by an intramolecular cyclization that releases the unquenched naphthalimide fluorophore, resulting in a detectable green fluorescence. This two-step activation process is highly selective for TrxR.
Caption: Figure 1: this compound Activation Pathway
Photophysical and Performance Properties
The table below summarizes the key photophysical and performance characteristics of this compound and its more recent, faster-responding analogue, Fast-TRFS.
| Property | This compound | Fast-TRFS | Released Naphthalimide |
| Maximum Absorbance (λ_abs) | ~373 nm | Not specified | ~440 nm |
| Maximum Emission (λ_em) | ~480-538 nm | 458 nm | ~538 nm |
| Excitation (λ_ex) | ~377-438 nm | 405 nm | 438 nm |
| Quantum Yield (Φ) | Not specified | 3.3% (before activation) | 40.6% (after activation of Fast-TRFS) |
| Fluorescence Increase | ~25-30 fold | >150 fold | - |
| Response Time to TrxR | > 2 hours | ~5 minutes | - |
| Selectivity (TrxR vs. GSH) | 15.6 fold | 56 fold | - |
Experimental Protocols
In Vitro Assay for TrxR Activity in Cell Lysates
This protocol allows for the quantification of TrxR activity in cellular extracts.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell lysates
-
NADPH stock solution
-
Assay buffer (e.g., TE buffer: 50 mM Tris-HCl, 1mM EDTA, pH 7.4)
-
Fluorimeter
Procedure:
-
Prepare the reaction mixture in the assay buffer containing the cell lysate and NADPH.
-
Add this compound to the reaction mixture to a final concentration of 10 µM.
-
Incubate the mixture for 1-2 hours at 37°C.
-
Measure the fluorescence intensity using a fluorimeter with excitation at ~440 nm and emission at ~540 nm.
-
The time-dependent increase in fluorescence can also be monitored.
Caption: Figure 2: In Vitro TrxR Activity Assay Workflow
Live Cell Imaging of TrxR Activity
This protocol outlines the steps for visualizing TrxR activity in living cells.
Materials:
-
Cultured cells (e.g., HeLa or HepG2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Treat the cells with this compound at a final concentration of 10 µM in cell culture medium.
-
Incubate the cells for 2-4 hours under normal cell culture conditions.
-
To reduce background fluorescence, it is recommended to wash the cells with PBS or fresh medium before imaging.
-
Observe the cells using a fluorescence microscope equipped with a green fluorescence channel. For inhibitor studies, pre-incubate the cells with the TrxR inhibitor before adding this compound.
References
TRFS-green in Cellular Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRFS-green is a pioneering off-on fluorescent probe designed for the highly selective imaging of selenoprotein thioredoxin reductase (TrxR) activity within living cells.[1][2][3] This guide provides an in-depth overview of its mechanism, applications, experimental protocols, and key quantitative data, serving as a comprehensive resource for researchers in cellular biology and drug development. This compound has proven to be a valuable tool for investigating the roles of TrxR in various physiological and pathological processes.[3][4]
Core Mechanism of Action
This compound's functionality is based on a two-step activation process initiated by TrxR. The probe consists of a 1,2-dithiolane scaffold linked to a quenched naphthalimide fluorophore. In its native state, the probe is non-fluorescent. Upon interaction with TrxR, the following sequential events occur:
-
Disulfide Cleavage: TrxR, in the presence of its cofactor NADPH, reduces the disulfide bond within the 1,2-dithiolane ring of this compound.
-
Intramolecular Cyclization: This initial reduction triggers a subsequent intramolecular cyclization reaction. This cyclization is the rate-limiting step in the activation process.
-
Fluorophore Release: The cyclization liberates the masked naphthalimide fluorophore, resulting in a significant increase in green fluorescence.
This "off-on" switching mechanism allows for the direct visualization of TrxR activity in real-time.
Caption: Mechanism of this compound activation by Thioredoxin Reductase.
Quantitative Data Summary
The performance of this compound has been characterized by several key parameters. The following tables summarize the available quantitative data for easy comparison.
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Reference |
| Maximum Absorbance (Inactive) | ~373 | |
| Maximum Absorbance (Active) | ~440 | |
| Excitation Wavelength | 377 - 438 | |
| Emission Wavelength | ~480 - 540 |
Table 2: Performance Characteristics of this compound
| Parameter | Value | Reference |
| Fluorescence Increase | ~25 to 30-fold | |
| Response Time | > 2 hours to reach maximum signal | |
| Selectivity over GSH | 15.6-fold | |
| Concentration for Live Cell Imaging | 10 µM | |
| Incubation Time for Live Cell Imaging | 2 - 4 hours |
Table 3: Comparison with Other TrxR Probes
| Probe | Response Time | Fluorescence Increase | Selectivity over GSH | Excitation/Emission (nm) | Reference |
| This compound | > 2 hours | ~30-fold | 15.6 | 438/538 | |
| TRFS-red | ~1.5 hours | ~90-fold | 12.8 | 615/661 | |
| Fast-TRFS | Superfast | Not specified | 56 | 345/460 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for key experiments.
Protocol 1: Imaging TrxR Activity in Living Cells
This protocol outlines the steps for visualizing TrxR activity in cultured cells.
Caption: Workflow for live-cell imaging of TrxR activity using this compound.
Methodology:
-
Cell Culture: Plate cells on glass-bottom dishes or imaging plates and culture until they reach the desired confluency.
-
(Optional) Inhibitor Treatment: For inhibitor studies, pretreat the cells with a TrxR inhibitor in a dose-dependent manner for a specified time.
-
Probe Incubation: Treat the cells with 10 µM this compound in cell culture medium and incubate for 2-4 hours at 37°C.
-
Washing: To minimize background fluorescence from residual probe, it is recommended to wash the cells with Phosphate-Buffered Saline (PBS) or fresh medium immediately before imaging.
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation around 440 nm, emission around 540 nm).
-
Image Analysis: Quantify the fluorescence intensity in the captured images to determine the relative TrxR activity.
Protocol 2: Measuring TrxR Activity in Cell Lysates
This protocol describes a method to quantify TrxR activity in crude cell extracts.
Caption: Workflow for measuring TrxR activity in cell lysates using this compound.
Methodology:
-
Preparation of Cell Lysates: Harvest cells and prepare crude cell extracts using a suitable lysis buffer.
-
Reaction Setup: In a microplate, incubate the cell lysates with this compound for an appropriate duration, typically 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter with excitation at approximately 440 nm and emission at approximately 540 nm.
-
(Optional) Kinetic Measurement: It is also possible to monitor the time-dependent increase in fluorescence to determine the reaction rate.
-
Data Analysis: The measured fluorescence intensity correlates with the endogenous TrxR activity in the different cell samples.
Applications in Research and Drug Development
This compound has been instrumental in several key research areas:
-
Visualizing Endogenous TrxR Activity: It allows for the direct visualization of TrxR activity in living cells, providing spatial and temporal information about its function.
-
Screening for TrxR Inhibitors: The probe facilitates the development of cell-based screening assays to identify and characterize novel TrxR inhibitors. A dose-dependent decrease in the fluorescence signal upon pretreatment with a compound indicates TrxR inhibition.
-
Investigating Redox Signaling: As TrxR is a central component of the thioredoxin system, this compound can be used to study its role in maintaining cellular redox homeostasis and its involvement in various signaling pathways.
-
Evaluating Drug Efficacy: For drugs targeting the thioredoxin system, this compound can be employed to assess their on-target effects in a cellular context.
Limitations and Considerations
While a valuable tool, this compound has some limitations:
-
Slow Response Rate: The activation of this compound is relatively slow, taking over two hours to reach its maximum fluorescence signal. This is attributed to the sluggish intramolecular cyclization step.
-
Moderate Fluorescence Increase: The probe exhibits a moderate fluorescence enhancement of approximately 30-fold upon activation.
-
Non-physiological Concentrations in some assays: Some studies have noted that achieving a substantial fluorescence increase in vitro may require non-physiological concentrations of TrxR.
Conclusion
This compound remains a foundational fluorescent probe for the detection of thioredoxin reductase activity in cellular systems. Its high selectivity and "off-on" response mechanism provide a reliable method for imaging TrxR and for screening potential inhibitors. While newer probes like TRFS-red and Fast-TRFS have been developed to address the limitations of this compound, particularly its slow response time, this compound continues to be a relevant and widely cited tool in the field of redox biology and drug discovery. Understanding its mechanism, protocols, and limitations is key to its effective application in a research setting.
References
TRFS-Green: A Technical Guide for Studying Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is implicated in a multitude of pathological conditions. Accurate and sensitive detection of specific components of the cellular redox system is crucial for understanding disease pathogenesis and for the development of novel therapeutics. TRFS-green is a highly selective "off-on" fluorescent probe designed for imaging the activity of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that plays a central role in maintaining cellular redox homeostasis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key photophysical and chemical properties, detailed experimental protocols for its application in both in vitro and live-cell assays, and a comparative analysis with other relevant probes.
Introduction to this compound
This compound is a fluorescent probe that enables the specific detection of thioredoxin reductase (TrxR) activity in living cells and cell lysates.[1][2] It operates on a disulfide cleavage-triggered fluorescence "off-on" mechanism, providing a direct readout of TrxR enzymatic function.[1] The probe is characterized by its high selectivity for TrxR over other cellular thiols and reductants, making it a valuable tool for investigating the role of the thioredoxin system in oxidative stress and disease.
Mechanism of Action
The functionality of this compound is based on a two-step activation process that leads to the release of a highly fluorescent naphthalimide derivative.
-
Disulfide Bond Cleavage: The probe contains a 1,2-dithiolane moiety that is specifically recognized and reduced by the active site of TrxR.[3] This enzymatic reaction cleaves the disulfide bond, leading to a linearized dithiol intermediate.
-
Intramolecular Cyclization: The cleavage of the disulfide bond initiates a spontaneous intramolecular cyclization reaction. This cyclization liberates the quenched naphthalimide fluorophore.
Upon release, the naphthalimide fluorophore exhibits strong green fluorescence, which can be quantified to determine TrxR activity. The "off-on" nature of the probe ensures a high signal-to-noise ratio, as the fluorescence is minimal in the absence of TrxR activity.
Figure 1: Mechanism of this compound activation by Thioredoxin Reductase.
Data Presentation
Photophysical Properties
The photophysical characteristics of this compound and its activated naphthalimide fluorophore are summarized below.
| Property | This compound ("Off" State) | Activated Naphthalimide ("On" State) |
| Maximum Absorbance (λabs) | ~373 nm[1] | ~440 nm |
| Maximum Emission (λem) | - | ~538 nm |
| Excitation Wavelength (for imaging) | 377 nm or 438 nm | 438 nm |
| Emission Wavelength (for imaging) | - | 538 nm or ~480 nm |
| Fluorescence Quantum Yield (Φ) | Not Reported | 0.01 - 0.87 (solvent dependent) |
| Molar Extinction Coefficient (ε) | Not Reported | Not Reported |
Selectivity Profile
This compound exhibits high selectivity for thioredoxin reductase over other biologically relevant molecules.
| Substance | Response | Reference |
| Glutathione (GSH) | No significant response | |
| Cysteine (Cys) | No significant response | |
| Vitamin C | No significant response | |
| NADPH | No significant response | |
| Hydrogen Peroxide (H2O2) | Not Reported | |
| Superoxide (O2•−) | Not Reported | |
| Peroxynitrite (ONOO−) | Not Reported |
Comparison with Other TrxR Probes
| Probe | Response Time | Fluorescence Increase | Selectivity (TrxR/GSH) |
| This compound | > 2 hours | ~30-fold | 15.6 |
| Fast-TRFS | < 5 minutes | > 150-fold | 55.7 |
This data is based on a comparative study and highlights the improved characteristics of the successor probe, Fast-TRFS.
Experimental Protocols
In Vitro Assay for TrxR Activity in Cell Lysates
This protocol describes the measurement of TrxR activity in cell lysates using this compound.
Figure 2: Workflow for the in vitro TrxR activity assay using this compound.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Lysate Preparation: a. Harvest cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in ice-cold TE Buffer. c. Lyse the cells by sonication or other appropriate methods on ice. d. Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully collect the supernatant (cell lysate) and keep it on ice. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
TrxR Activity Assay: a. In a 96-well black microplate, add cell lysate to each well. The amount of lysate will need to be optimized depending on the cell type and expected TrxR activity. b. Bring the total volume in each well to the desired final volume with TE Buffer. c. To initiate the reaction, add this compound to a final concentration of 10 µM. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 540 nm.
-
Data Analysis: a. Subtract the fluorescence of a blank control (TE buffer with this compound but no lysate). b. Normalize the fluorescence intensity to the protein concentration of the lysate. c. The resulting fluorescence is proportional to the TrxR activity in the sample.
Live Cell Imaging of TrxR Activity
This protocol provides a general guideline for imaging intracellular TrxR activity in live cells using this compound.
Figure 3: Workflow for live cell imaging of TrxR activity with this compound.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
This compound stock solution (e.g., 1 mM in DMSO)
-
PBS or fresh culture medium for washing
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture and Plating: a. Culture HeLa cells in complete medium under standard conditions (37°C, 5% CO2). b. Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of imaging. c. Allow the cells to adhere and grow overnight.
-
Cell Treatment (Optional): a. If investigating the effect of a compound on TrxR activity, treat the cells with the compound for the desired duration before probe loading.
-
Probe Loading: a. Prepare a working solution of this compound in cell culture medium at a final concentration of 10 µM. b. Remove the culture medium from the cells and add the this compound working solution. c. Incubate the cells for 2-4 hours at 37°C.
-
Washing: a. After incubation, remove the probe-containing medium. b. Wash the cells twice with warm PBS or fresh culture medium to remove excess probe.
-
Imaging: a. Mount the coverslip or dish on the stage of a confocal microscope. b. Excite the cells at approximately 438 nm and collect the emission in the green channel (e.g., 500-550 nm). c. Acquire images using appropriate microscope settings (e.g., laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
Important Considerations:
-
Optimization: The optimal probe concentration and incubation time may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal parameters.
-
Controls: Include appropriate controls in your experiment, such as untreated cells and cells treated with a known TrxR inhibitor (e.g., auranofin), to validate the specificity of the this compound signal.
-
Photostability: The naphthalimide fluorophore is generally photostable, but it is always advisable to minimize light exposure to prevent photobleaching and phototoxicity.
Storage and Handling
-
Storage: Store the this compound solid powder at -20°C for up to 3 years.
-
Stock Solution: Prepare a stock solution in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Handling: this compound is for research use only. Handle with appropriate personal protective equipment.
Conclusion
This compound is a valuable tool for the specific detection of thioredoxin reductase activity, a critical component of the cellular antioxidant defense system. Its "off-on" fluorescence mechanism provides high sensitivity and selectivity. While newer probes with faster kinetics and higher fluorescence enhancement have been developed, this compound remains a useful and well-characterized probe for studying the role of TrxR in oxidative stress and related pathologies. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in both biochemical and cell-based assays, contributing to a deeper understanding of cellular redox regulation.
References
Illuminating Thioredoxin Reductase: A Technical Guide to TRFS-green for Cellular Localization Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the initial studies utilizing TRFS-green, a fluorescent probe, for the localization and activity assessment of Thioredoxin Reductase (TrxR). This document details the core principles of this compound, experimental protocols for its application, and quantitative data from seminal studies, offering a valuable resource for researchers investigating TrxR in various cellular contexts.
Introduction to this compound
This compound is a pioneering fluorescent probe designed for the specific detection of Thioredoxin Reductase activity in living cells and cell lysates.[1][2] It operates on a fluorescence "off-on" mechanism, providing a discernible signal upon interaction with TrxR.[1][2] The probe's design incorporates a 1,2-dithiolane moiety, which is selectively reduced by TrxR, leading to a conformational change that liberates a fluorescent naphthalimide derivative.[2] This process results in a significant increase in fluorescence intensity, allowing for the visualization and quantification of TrxR activity.
Data Presentation: Performance Characteristics of this compound
The following table summarizes the key quantitative performance metrics of this compound, alongside a comparison with related probes, TRFS-red and the more recent Fast-TRFS, as derived from foundational studies.
| Property | This compound | TRFS-red | Fast-TRFS |
| Response Rate (TCEP, 1 mM) | >2 h | >1 h | <1 min |
| Response Rate (TrxR, 50 nM) | >3 h | >1.5 h | ~5 min |
| Fluorescence Fold Increase (F/F₀) (TCEP, 1 mM) | ~30 | ~90 | >150 |
| Selectivity (TrxR/GSH) | 15.6 | 12.8 | 55.7 |
| Excitation (Ex) & Emission (Em) (nm) | 438/538 | 615/661 | 345/460 |
| Sensing Mechanism | Cleavage-CDR | Cleavage-CDR | Cleavage only |
TCEP: tris(2-carboxyethyl)phosphine, a reducing agent. CDR: Cyclization-Driven Release. F/F₀: Ratio of final to initial fluorescence intensity. GSH: Glutathione.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the this compound activation pathway and a generalized experimental workflow for its use in live-cell imaging.
Caption: Mechanism of this compound activation by Thioredoxin Reductase.
Caption: Experimental workflow for TrxR localization using this compound.
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in both live cells and cell lysates.
Live-Cell Imaging Protocol
This protocol outlines the steps for visualizing TrxR activity in living cells using this compound.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Glass-bottom imaging dishes or plates
-
Fluorescence or confocal microscope with appropriate filter sets (Excitation ~440 nm, Emission ~540 nm)
Procedure:
-
Cell Seeding: Seed the cells of interest onto glass-bottom imaging dishes or plates at an appropriate density to achieve 60-70% confluency on the day of the experiment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. For example, a 10 mM stock solution is commonly used. Store the stock solution at -20°C, protected from light.
-
Preparation of this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 10 µM. Vortex briefly to ensure complete mixing.
-
Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the 10 µM this compound working solution to the cells.
-
Incubation: Incubate the cells with the this compound working solution for 2-4 hours in a humidified incubator at 37°C with 5% CO₂. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS or fresh culture medium to remove any residual, unbound probe. This step is crucial for reducing background fluorescence.
-
Imaging: Immediately after washing, add fresh, pre-warmed culture medium or PBS to the cells. Visualize the cells using a fluorescence or confocal microscope. Capture images using the appropriate filter sets for green fluorescence.
-
Image Analysis: Quantify the fluorescence intensity in the captured images using appropriate image analysis software (e.g., ImageJ/Fiji). The fluorescence intensity is directly proportional to the TrxR activity.
TrxR Activity Assay in Cell Lysates
This protocol describes the measurement of TrxR activity in cell extracts.
Materials:
-
This compound probe
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA assay)
-
Fluorimeter or fluorescence plate reader
Procedure:
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein quantification assay.
-
Reaction Setup: In a microplate, add the cell lysate to a reaction buffer. The final protein concentration should be normalized across all samples.
-
Probe Addition: Add this compound to the cell lysate to a final concentration of 10 µM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter or fluorescence plate reader with excitation at approximately 440 nm and emission at approximately 540 nm. The fluorescence intensity can be correlated with the TrxR activity in the cell lysate.
Limitations and Considerations
While this compound has been a valuable tool, it is important to be aware of its limitations:
-
Slow Response Time: The activation of this compound is a relatively slow process, taking over 2 hours to reach its maximum fluorescence signal. This may not be ideal for studying rapid changes in TrxR activity.
-
Moderate Fluorescence Increase: The probe exhibits a moderate fluorescence enhancement of approximately 30-fold upon activation.
-
Newer Generation Probes: More recent probes, such as Fast-TRFS, have been developed with significantly faster response times and higher fluorescence fold-increases, offering improved sensitivity for certain applications.
Conclusion
This compound has been instrumental in the initial studies of Thioredoxin Reductase localization and activity within cellular environments. Its "off-on" fluorescence mechanism provides a clear and direct method for detecting this crucial enzyme. By understanding the detailed protocols and performance characteristics outlined in this guide, researchers can effectively employ this compound in their investigations. Furthermore, an awareness of its limitations will aid in the selection of the most appropriate tools for specific research questions, paving the way for further advancements in our understanding of cellular redox biology and its role in health and disease.
References
Methodological & Application
Protocol for Using TRFS-green in Live-Cell Imaging of Thioredoxin Reductase Activity
Application Notes
Introduction
TRFS-green is a highly selective "off-on" fluorescent probe designed for imaging thioredoxin reductase (TrxR) activity in living cells.[1][2] The probe consists of a naphthalimide fluorophore quenched by a 1,2-dithiolane moiety.[2][3] In the presence of active TrxR, the disulfide bond in the 1,2-dithiolane ring is cleaved, initiating an intramolecular cyclization that releases the highly fluorescent naphthalimide fluorophore.[1] This results in a significant increase in green fluorescence, allowing for the visualization and quantification of TrxR activity.
Mechanism of Action
The activation of this compound is a two-step process initiated by thioredoxin reductase. First, TrxR catalyzes the reduction of the disulfide bond within the 1,2-dithiolane scaffold of the this compound molecule. This is followed by a spontaneous intramolecular cyclization reaction that liberates the masked naphthalimide fluorophore, leading to the emission of a bright green fluorescence. This mechanism provides high selectivity for TrxR over other cellular thiols such as glutathione (GSH) and cysteine (Cys).
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for live-cell imaging applications.
| Parameter | Value | References |
| Excitation Wavelength (maximum) | ~438-440 nm | |
| Emission Wavelength (maximum) | ~538-540 nm | |
| Fluorescence Fold Increase | ~25-30 fold | |
| Recommended Concentration | 10 µM | |
| Incubation Time | 2-4 hours | |
| Response Time to Max Signal | > 2 hours |
| Property | Description | References |
| Selectivity | Highly selective for TrxR over other cellular thiols and reducing agents like GSH, Cys, Vitamin C, and NADPH. | |
| Photostability | Specific quantitative data on photostability is not readily available. It is recommended that users determine the photostability under their specific imaging conditions. A related study on dithiolonaphthalimides suggests intrinsic photostability due to the disulfide bond-induced excited-state quenching. | |
| Cytotoxicity | Specific IC50 values for this compound are not widely reported. As with any exogenous probe, it is advisable to perform cell viability assays (e.g., MTT or CellTox Green assay) to determine the optimal non-toxic concentration for the specific cell line and experimental duration. |
Signaling Pathway
The thioredoxin system, in which TrxR is a central component, plays a crucial role in maintaining cellular redox homeostasis. TrxR, using NADPH as a reducing equivalent, maintains thioredoxin (Trx) in its reduced state. Reduced Trx, in turn, reduces disulfide bonds in a variety of substrate proteins, thereby regulating their function. This system is critical in antioxidant defense, cell proliferation, and apoptosis. This compound allows for the monitoring of the activity of this vital pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRFS-green Staining in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRFS-green is a fluorescent probe designed for the detection and imaging of thioredoxin reductase (TrxR) activity within living cells.[1] As an essential enzyme in cellular redox homeostasis, TrxR is a key target in various research areas, including cancer biology and drug development. This compound operates on an "off-on" mechanism, where it remains non-fluorescent until it interacts with TrxR. The enzyme cleaves a disulfide bond within the probe, initiating an intramolecular cyclization that releases a green fluorophore.[1] This application note provides detailed protocols for the use of this compound in cultured cells, guidance on data interpretation, and troubleshooting advice.
Product Information
| Property | Value |
| Full Name | Thioredoxin Reductase Fluorescent Substrate-green |
| CAS Number | 1513848-14-0 |
| Molecular Weight | 416.51 g/mol |
| Excitation Wavelength | ~377 nm (microscopy), ~438-440 nm (fluorimetry)[2] |
| Emission Wavelength | ~480 nm (microscopy), ~538-540 nm (fluorimetry) |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
The fluorescence activation of this compound is a two-step process initiated by thioredoxin reductase.
-
Disulfide Bond Cleavage: TrxR, in the presence of its cofactor NADPH, reduces the 1,2-dithiolane moiety of the this compound probe. This enzymatic reaction cleaves the disulfide bond.
-
Intramolecular Cyclization and Fluorophore Release: The cleavage of the disulfide bond triggers a spontaneous intramolecular cyclization reaction. This cyclization unmasks the naphthalimide fluorophore, leading to the emission of green fluorescence upon excitation.
A key characteristic of this compound is its relatively slow response time, which is attributed to the sluggish nature of the intramolecular cyclization step. It can take over two hours to reach the maximum fluorescence signal.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the thioredoxin reductase signaling pathway and the general experimental workflow for this compound staining.
Quantitative Data
Table 1: Recommended Concentration Range for this compound Staining
| Cell Type | Recommended Starting Concentration | Incubation Time | Notes |
| Adherent Cancer Cell Lines (e.g., HeLa, A549) | 10 µM | 2 - 4 hours | Optimization may be required depending on TrxR expression levels. |
| Suspension Cell Lines (e.g., Jurkat) | 5 - 10 µM | 2 - 4 hours | Cells should be washed thoroughly by centrifugation. |
| Primary Cultured Cells | 1 - 5 µM | 2 - 4 hours | Primary cells can be more sensitive; start with a lower concentration. |
Table 2: Estimated Cytotoxicity Profile of this compound
No specific cytotoxicity data (e.g., IC50) for this compound was found in the reviewed literature. The following are general guidelines.
| Concentration | Expected Effect on Cell Viability | Recommendation |
| 1 - 10 µM | Minimal to low cytotoxicity expected for standard incubation times. | Recommended working range. |
| > 20 µM | Potential for increased cytotoxicity and off-target effects. | Use with caution and perform thorough viability assays (e.g., MTT, trypan blue). |
Table 3: Signal-to-Noise Ratio Considerations
Specific signal-to-noise ratio data at different concentrations is not available. The fluorescence intensity increase is reported to be around 25 to 30-fold upon enzymatic activation.
| Parameter | Factor Influencing S/N Ratio | Recommendation for Improvement |
| Probe Concentration | Higher concentrations can increase signal but also background. | Titrate to find the optimal balance for your cell type. |
| Incubation Time | Longer incubation allows for more product formation, increasing signal. | Adhere to the 2-4 hour window to avoid potential artifacts. |
| Washing Steps | Inadequate washing leads to high background from unbound probe. | Wash cells 2-3 times with PBS or fresh serum-free media before imaging. |
| Autofluorescence | Cellular components can contribute to background fluorescence. | Image an unstained control sample to determine the level of autofluorescence. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of TrxR Activity
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Cultured cells in appropriate glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide and culture until they reach the desired confluency (typically 50-70%).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to a final working concentration of 10 µM in serum-free cell culture medium. Vortex briefly to ensure complete mixing.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 2-4 hours at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Aspirate the this compound working solution.
-
Wash the cells twice with warm PBS or fresh serum-free medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~377 nm, Emission: ~480 nm).
-
Acquire images promptly to minimize phototoxicity and photobleaching.
-
Protocol 2: Measurement of TrxR Activity in Cell Lysates
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
96-well black, clear-bottom microplate
-
Fluorimeter/microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
-
Reaction Setup:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Prepare a this compound working solution (typically 10 µM) in the appropriate assay buffer.
-
-
Measurement:
-
Add the this compound working solution to each well containing the cell lysate.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity using a fluorimeter with excitation at ~440 nm and emission at ~540 nm.
-
For kinetic studies, the fluorescence can be monitored over time.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Low TrxR activity in the chosen cell line. | Confirm TrxR expression levels by Western blot or use a positive control cell line known to have high TrxR activity. |
| Insufficient incubation time. | Ensure an incubation period of at least 2 hours. Due to the slow kinetics of this compound, shorter times may not yield a detectable signal. | |
| Incorrect filter set on the microscope. | Verify that the excitation and emission filters are appropriate for this compound's spectral properties. | |
| Photobleaching. | Minimize exposure to the excitation light. Use a neutral density filter if the light source is too intense. | |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps with warm PBS or serum-free media after incubation. |
| High cellular autofluorescence. | Image an unstained control sample to assess the level of autofluorescence and adjust imaging settings accordingly. | |
| Probe precipitation. | Ensure the this compound stock solution is fully dissolved in DMSO and that the working solution is well-mixed before adding to cells. | |
| Inconsistent Staining | Uneven cell density. | Ensure cells are seeded evenly and are not overly confluent, as this can affect probe uptake and TrxR activity. |
| Cell stress or death. | Handle cells gently throughout the protocol. Confirm cell viability with a trypan blue exclusion assay. | |
| Signal Not Inhibited by TrxR Inhibitor (in control experiments) | Ineffective inhibitor concentration or incubation time. | Optimize the concentration and pre-incubation time of the TrxR inhibitor. |
| Non-specific probe activation. | While this compound is reported to be highly selective for TrxR over other cellular thiols like GSH, consider the possibility of off-target effects in your specific experimental system. |
References
Application Notes & Protocols for TRFS-green Experiments
Introduction
TRFS-green is a highly selective fluorescent probe designed for the detection and imaging of thioredoxin reductase (TrxR) activity in biological samples.[1][2][3] This "off-on" probe exhibits a significant increase in fluorescence intensity upon a specific reaction with TrxR, making it a valuable tool for researchers in drug discovery and cell biology.[2][3] The mechanism involves a TrxR-mediated cleavage of a disulfide bond within the this compound molecule, followed by an intramolecular cyclization that releases a highly fluorescent naphthalimide fluorophore. This process allows for the sensitive and selective measurement of TrxR activity, distinguishing it from other cellular thiols and reductases.
Principle of Detection
The core of the this compound assay lies in its specific activation by thioredoxin reductase. Initially, the this compound probe is in a quenched, non-fluorescent state. In the presence of active TrxR, the enzyme catalyzes the reduction of a 1,2-dithiolane moiety on the probe. This reduction initiates a self-immolative chemical reaction, leading to the release of the caged green-fluorescent reporter. The resulting fluorescence intensity is directly proportional to the TrxR activity in the sample.
Experimental Protocols
Protocol 1: Measurement of Thioredoxin Reductase Activity in Cell Lysates
This protocol outlines the steps for quantifying TrxR activity in cellular extracts using this compound.
Materials:
-
This compound probe
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cell extract.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard protein assay. This is crucial for normalizing the TrxR activity.
-
-
Assay Preparation:
-
Dilute the cell lysates to a consistent protein concentration with the assay buffer (e.g., TE buffer: 50 mM Tris-HCl, 1mM EDTA, pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the diluted cell lysates. Include a blank control (assay buffer only) and a positive control (recombinant TrxR, if available).
-
-
Reaction and Measurement:
-
Add this compound to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C, protected from light, for 1 to 2 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440 nm and emission at approximately 540 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
Normalize the fluorescence intensity to the protein concentration of each lysate to determine the specific TrxR activity.
-
Protocol 2: Imaging of Thioredoxin Reductase Activity in Living Cells
This protocol describes the use of this compound for visualizing TrxR activity in live cells via fluorescence microscopy.
Materials:
-
This compound probe
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
Procedure:
-
Cell Seeding:
-
Seed the cells onto a suitable imaging vessel and allow them to adhere and grow overnight.
-
-
Probe Loading:
-
Prepare a working solution of this compound in serum-free cell culture medium. The final concentration is typically 10 µM.
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 2 to 4 hours at 37°C in a CO2 incubator.
-
-
Imaging:
-
After incubation, wash the cells twice with warm PBS to remove any excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Capture images in the green channel.
-
-
Inhibitor Studies (Optional):
-
To investigate the effect of TrxR inhibitors, pre-incubate the cells with the inhibitor for a specific duration before adding the this compound probe.
-
Follow the same loading and imaging steps as described above. A dose-dependent decrease in fluorescence signal is expected with effective inhibitors.
-
Data Presentation
The quantitative data from this compound experiments can be summarized for clear comparison.
| Sample | Condition | Fluorescence Intensity (Arbitrary Units) | Normalized TrxR Activity (%) |
| 1 | Untreated Control Cells | 15,000 | 100% |
| 2 | Cells + TrxR Inhibitor A (10 µM) | 7,500 | 50% |
| 3 | Cells + TrxR Inhibitor B (10 µM) | 3,000 | 20% |
| 4 | Cell Lysate (Control) | 12,000 | 100% |
| 5 | Cell Lysate + TrxR Inhibitor A | 6,500 | 54% |
| 6 | Recombinant TrxR | 25,000 | N/A |
| 7 | Blank (Buffer + Probe) | 500 | 0% |
Visualizations
Signaling Pathway
References
Application Notes and Protocols for TRFS-green in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRFS-green is a novel, highly selective fluorescent probe designed for the detection and quantification of thioredoxin reductase (TrxR) activity within living cells.[1][2] TrxR is a key enzyme in the thioredoxin system, playing a crucial role in maintaining cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer. This compound offers a valuable tool for studying TrxR activity at the single-cell level using flow cytometry, enabling researchers to investigate cellular responses to oxidative stress, screen for TrxR inhibitors, and characterize disease states.
These application notes provide a detailed protocol for the use of this compound in flow cytometry, along with technical information, data presentation guidelines, and troubleshooting advice to facilitate its successful implementation in research and drug development settings.
Mechanism of Action
This compound is an "off-on" fluorescent probe. In its native state, the naphthalimide fluorophore is quenched. The probe contains a 1,2-dithiolane scaffold that is specifically recognized and reduced by thioredoxin reductase. This enzymatic reduction triggers a two-step activation process:
-
Disulfide Cleavage: TrxR catalyzes the cleavage of the disulfide bond within the 1,2-dithiolane ring.
-
Intramolecular Cyclization: This cleavage initiates a spontaneous intramolecular cyclization reaction, which liberates the unquenched naphthalimide fluorophore.
The released fluorophore exhibits a strong green fluorescence upon excitation, providing a direct measure of TrxR activity.[1][2]
Figure 1. Mechanism of this compound activation by Thioredoxin Reductase.
Spectral Properties
The spectral characteristics of this compound are crucial for designing flow cytometry experiments and selecting appropriate instrumentation.
| Parameter | Wavelength (nm) |
| Maximum Absorbance (pre-activation) | ~373 nm[3] |
| Maximum Absorbance (post-activation) | ~440 nm |
| Excitation Maximum | ~377-438 nm |
| Emission Maximum | ~480-540 nm |
Note: Optimal excitation and emission settings may vary slightly depending on the specific flow cytometer and filter sets used.
Experimental Protocols
This section provides a detailed protocol for staining cells with this compound for flow cytometric analysis. As this compound is a relatively new probe, this protocol is based on general principles for intracellular staining with live-cell fluorescent probes and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
This compound probe
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Cell culture medium appropriate for your cells
-
Flow cytometry tubes
-
Cell line(s) of interest
-
Optional: TrxR inhibitor (e.g., Auranofin) for control experiments
-
Optional: Viability dye compatible with violet or blue laser excitation
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution. Mix thoroughly by vortexing. Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
This compound Working Solution (e.g., 10 µM): On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in pre-warmed cell culture medium or PBS. A starting concentration of 10 µM is recommended for initial experiments. It is crucial to optimize this concentration for your specific cell type.
Experimental Workflow
Figure 2. Experimental workflow for using this compound in flow cytometry.
Staining Protocol
-
Cell Preparation:
-
Culture cells to the desired density. For suspension cells, proceed to the next step. For adherent cells, detach them using a gentle, non-enzymatic cell dissociation buffer or trypsin, ensuring minimal cell stress.
-
Harvest the cells by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in pre-warmed (37°C) complete cell culture medium or PBS to a concentration of approximately 1 x 106 cells/mL.
-
-
Staining:
-
Add the this compound working solution to the cell suspension to achieve the desired final concentration (start with 10 µM and optimize).
-
Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator. The long incubation time is necessary due to the slow response rate of the probe.
-
Controls:
-
Unstained Control: A sample of cells without this compound to set the baseline fluorescence.
-
Inhibitor Control (Optional): Pre-incubate cells with a known TrxR inhibitor (e.g., auranofin) for an appropriate time before adding this compound. This will help confirm the specificity of the signal.
-
-
-
Washing and Resuspension:
-
After incubation, wash the cells twice with PBS to remove any unbound probe.
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer (e.g., PBS with 1-2% FBS) for analysis.
-
Flow Cytometry Analysis
-
Instrument Setup:
-
Excitation: Use a violet laser (e.g., 405 nm) or a blue laser (e.g., 488 nm) for excitation. While the absorbance maximum is around 373-440 nm, the violet laser is generally suitable.
-
Emission: Detect the fluorescence signal using a filter appropriate for green emission, typically in the range of 500-550 nm (e.g., a 530/30 nm bandpass filter).
-
Compensation: If co-staining with other fluorochromes, perform compensation using single-stained controls to correct for spectral overlap.
-
-
Data Acquisition:
-
Acquire data for the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the negative population for green fluorescence.
-
Acquire data for the this compound stained samples and any control samples.
-
-
Data Analysis:
-
Gate on the live, single-cell population using FSC and SSC profiles. If a viability dye is used, gate on the live cell population first.
-
Analyze the green fluorescence intensity of the this compound stained cells compared to the unstained control. The shift in fluorescence intensity is indicative of TrxR activity.
-
Data Presentation
Summarize quantitative data in a clear and structured format.
Table 1: Recommended Starting Conditions for this compound Staining
| Parameter | Recommended Value | Notes |
| This compound Concentration | 5-20 µM | Optimize for each cell line. Start with 10 µM. |
| Incubation Time | 2-4 hours | Necessary due to the slow kinetics of the probe. |
| Incubation Temperature | 37°C | Maintain optimal cell health and enzyme activity. |
| Cell Density | 0.5-2 x 106 cells/mL | Adjust as needed for your experimental setup. |
Table 2: Example Flow Cytometer Configuration
| Laser Line | Emission Filter | Fluorophore Detected |
| Violet Laser (405 nm) | 525/50 nm | This compound (activated) |
| Blue Laser (488 nm) | 695/40 nm | Viability Dye (e.g., 7-AAD) |
| Red Laser (640 nm) | 670/30 nm | Surface Marker (e.g., APC-conjugated antibody) |
This is an example configuration. The actual lasers and filters will depend on the specific flow cytometer used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient incubation time. | Increase incubation time up to 4 hours, as this compound has slow kinetics. |
| Low TrxR activity in cells. | Use a positive control cell line known to have high TrxR expression. | |
| Incorrect filter set. | Ensure the emission filter is appropriate for detecting green fluorescence (e.g., 530/30 nm). | |
| Probe degradation. | Store the this compound stock solution properly at -20°C or -80°C and protect it from light. | |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number of washing steps after incubation. |
| High cell autofluorescence. | Use an unstained control to set the appropriate gates. Consider using a flow cytometer with spectral unmixing capabilities. | |
| Probe concentration too high. | Perform a titration experiment to determine the optimal, lowest effective concentration of this compound. | |
| High Cell Death | Toxicity from the probe or DMSO. | Ensure the final DMSO concentration is low (<0.5%). Titrate the this compound concentration to find the lowest effective dose. Use a viability dye to exclude dead cells from the analysis. |
| Harsh cell handling. | Use gentle pipetting and centrifugation to minimize cell stress. |
Logical Relationships in Experimental Design
Figure 3. Logical flow for an experiment investigating the effect of a treatment on TrxR activity.
References
- 1. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Measuring Thioredoxin Reductase Activity in Cell Lysates Using the TRFS-Green Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a pivotal enzymatic pathway for maintaining cellular redox homeostasis. TrxR, a selenocysteine-containing flavoprotein, is the only known enzyme that reduces Trx. Its overexpression in various cancers has made it a compelling target for anticancer drug development. The TRFS-green assay offers a highly selective and sensitive method for measuring TrxR activity in biological samples, including cell lysates. This "off-on" fluorescent probe provides a direct measure of TrxR's catalytic activity, facilitating research into cellular redox regulation and the screening of potential TrxR inhibitors.
This compound is a non-fluorescent molecule containing a 1,2-dithiolane scaffold that is specifically recognized and reduced by TrxR.[1][2][3] This enzymatic reduction triggers an intramolecular cyclization, releasing a highly fluorescent naphthalimide fluorophore.[1][2] The resulting increase in fluorescence intensity is directly proportional to the TrxR activity in the sample. A key advantage of this compound is its high selectivity for TrxR over other cellular thiols and reducing agents like glutathione (GSH), cysteine (Cys), and NADPH.
These application notes provide a detailed protocol for measuring TrxR activity in cell lysates using the this compound assay in a 96-well plate format, suitable for both endpoint and kinetic analysis. Additionally, it covers the application of this assay in screening for TrxR inhibitors.
Principle of the this compound Assay
The this compound assay is based on a two-step activation mechanism initiated by the enzymatic activity of thioredoxin reductase.
References
Application Notes and Protocols for Live-Cell Imaging of Thioredoxin Reductase (TrxR) with TRFS-green
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a pivotal component of cellular redox regulation. TrxR, a selenoprotein, is responsible for maintaining Trx in its reduced state, thereby regulating a multitude of cellular processes including antioxidant defense, protein repair, and transcription.[1] Dysregulation of TrxR activity is implicated in various pathologies, making it a significant target for therapeutic intervention. TRFS-green is a highly selective "off-on" fluorescent probe designed for imaging selenoprotein thioredoxin reductase (TrxR) in living cells, offering a valuable tool for studying TrxR dynamics and for high-throughput screening of potential inhibitors.[2][3][4]
Principle of this compound
This compound is engineered with a 1,2-dithiolane scaffold that quenches a naphthalimide fluorophore.[3] In the presence of active TrxR, the disulfide bond in the 1,2-dithiolane ring is cleaved. This is followed by an intramolecular cyclization that liberates the naphthalimide fluorophore, resulting in a distinct "off-on" green fluorescence signal. This probe exhibits high selectivity for TrxR over other cellular thiols like glutathione (GSH) and cysteine (Cys), as well as other reducing agents such as NADPH and vitamin C.
Quantitative Data Summary
The following table summarizes the key characteristics of this compound in comparison to related fluorescent probes for TrxR.
| Probe | Excitation (nm) | Emission (nm) | Fluorescence Increase (~fold) | Response Time | Selectivity over GSH |
| This compound | ~377 (activated ~440) | ~480-540 | ~30 | >2 hours | High |
| TRFS-red | Not specified | Not specified | ~90 | ~1.5 hours | High |
| Fast-TRFS | ~343 | ~451 | ~80 | ~5 minutes | 55.7-fold |
| Mito-TRFS | 438 | 540 | ~40 | ~1 hour | High |
Note: The response time and fold increase can vary depending on experimental conditions.
Diagrams
Signaling Pathway and Probe Mechanism
Caption: TrxR pathway and this compound activation.
Experimental Workflow
Caption: Workflow for live-cell imaging of TrxR.
Experimental Protocols
Protocol 1: Live-Cell Imaging of TrxR Activity
A. Materials
-
This compound probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Cells of interest (e.g., HeLa, A549)
-
Fluorescence microscope with appropriate filters (Excitation ~440 nm, Emission ~540 nm)
-
Imaging dishes or plates (e.g., glass-bottom dishes)
-
TrxR inhibitor (optional, for control experiments)
B. Protocol
-
Cell Seeding and Culture:
-
Seed cells onto imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Inhibitor Pre-treatment (Optional):
-
To study the effect of inhibitors, pre-treat the cells with a known TrxR inhibitor at the desired concentration for a specific duration before adding this compound.
-
-
This compound Loading:
-
Dilute the this compound stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 2-4 hours in the humidified incubator. Note that the response time of this compound is slow.
-
-
Washing:
-
After incubation, remove the this compound solution.
-
Wash the cells 2-3 times with warm PBS or fresh medium to remove any residual probe.
-
-
Fluorescence Imaging:
-
Immediately proceed to imaging using a fluorescence microscope.
-
Use an excitation wavelength of approximately 440 nm and collect the emission at around 540 nm.
-
Acquire images of both treated and control cells using identical imaging parameters (e.g., exposure time, gain).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between control and treated cells to determine the relative TrxR activity.
-
Protocol 2: Measurement of TrxR Activity in Cell Lysates
A. Materials
-
This compound probe
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Fluorimeter or microplate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~540 nm)
-
96-well black plates
B. Protocol
-
Cell Lysis:
-
Culture and treat cells as required for the experiment.
-
Wash cells with cold PBS and lyse them using a suitable lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude cell extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
TrxR Activity Assay:
-
In a 96-well black plate, add a standardized amount of cell lysate to each well.
-
Add this compound to a final concentration of 10 µM.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorimeter or plate reader with excitation at ~440 nm and emission at ~540 nm.
-
It is also possible to monitor the time-dependent increase in fluorescence over a specific period.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the protein concentration for each sample.
-
Compare the normalized fluorescence values to determine the relative TrxR activity in different samples.
-
Conclusion
This compound serves as a valuable tool for the qualitative and semi-quantitative assessment of TrxR activity in live cells and cell lysates. Its high selectivity makes it particularly useful for distinguishing TrxR activity from that of other cellular reductases. While its slow response time is a limitation, it remains a foundational probe for cellular TrxR research and for screening potential therapeutic agents that target the thioredoxin system. For faster kinetics, newer generation probes like Fast-TRFS may be considered.
References
- 1. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Thioredoxin Reductase (TrxR) Inhibitors Using TRFS-green
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioredoxin Reductase (TrxR) is a key enzyme in the thioredoxin system, playing a critical role in maintaining cellular redox homeostasis.[1][2] Its dysregulation is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The development of potent and selective TrxR inhibitors is a significant focus in drug discovery. TRFS-green is a highly selective "off-on" fluorescent probe designed for imaging and quantifying TrxR activity in living cells and cell lysates.[3][4][5] This probe offers a valuable tool for high-throughput screening (HTS) of potential TrxR inhibitors.
This compound consists of a naphthalimide fluorophore quenched by a 1,2-dithiolane moiety. In the presence of active TrxR, the disulfide bond in the 1,2-dithiolane ring is cleaved. This initiates an intramolecular cyclization that releases the unquenched naphthalimide fluorophore, resulting in a significant increase in green fluorescence. This reaction is highly specific to TrxR and is not significantly affected by other cellular thiols like glutathione (GSH) or cysteine. The inhibition of TrxR activity by small molecules leads to a dose-dependent decrease in the fluorescence signal generated from this compound, providing a robust method for inhibitor screening.
Principle of the Assay
The this compound based assay for TrxR inhibitor screening relies on the following principles:
-
Enzymatic Activation: Active TrxR, in the presence of its cofactor NADPH, reduces the disulfide bond of the non-fluorescent this compound probe.
-
Fluorophore Release: This reduction triggers a self-immolative chemical reaction, leading to the release of a highly fluorescent naphthalimide derivative.
-
Signal Detection: The increase in fluorescence intensity is directly proportional to the TrxR activity.
-
Inhibitor Quantification: In the presence of a TrxR inhibitor, the enzymatic activity is reduced, leading to a decrease in the rate of this compound activation and a corresponding decrease in the fluorescent signal. The potency of the inhibitor (e.g., IC50) can be determined by measuring the fluorescence at various inhibitor concentrations.
Key Features of this compound
| Feature | Description |
| Probe Name | This compound |
| Target Enzyme | Mammalian Thioredoxin Reductase (TrxR) |
| Mechanism | Off-On fluorescent probe |
| Fluorescence Change | TrxR-mediated disulfide cleavage followed by intramolecular cyclization releases a naphthalimide fluorophore. |
| Excitation (Activated) | ~438-440 nm |
| Emission (Activated) | ~538-540 nm |
| Selectivity | High selectivity for TrxR over other cellular reductants like GSH and Cys. |
| Response Time | Can be slow, requiring 2 hours or more to reach maximal signal. |
| Applications | Imaging TrxR activity in living cells, quantifying TrxR activity in cell lysates, and HTS for TrxR inhibitors. |
Visualized Mechanisms and Workflows
Caption: The Thioredoxin Redox Cycle.
Caption: Mechanism of this compound activation by TrxR.
Caption: High-throughput screening workflow for TrxR inhibitors.
Experimental Protocols
Protocol 1: Screening in Cell Lysates
This protocol is suitable for initial HTS campaigns to identify direct inhibitors of TrxR.
A. Materials and Reagents
-
This compound probe (e.g., from MedchemExpress, Aobious)
-
HEPES buffer (e.g., 50 mM, pH 7.4)
-
NADPH
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Test compounds dissolved in DMSO
-
Known TrxR inhibitor (e.g., Auranofin) as a positive control
-
DMSO as a negative control
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader
B. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
NADPH Solution: Prepare a 10 mM stock solution of NADPH in HEPES buffer. Prepare fresh daily.
-
Cell Lysate: Culture cells with known TrxR expression (e.g., HeLa, A549) to ~80-90% confluency. Harvest cells, wash with PBS, and lyse using cell lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cellular proteins. Determine the total protein concentration using a standard method (e.g., BCA assay). Dilute the lysate to the desired concentration (e.g., 0.5-1.0 mg/mL) in HEPES buffer.
-
Assay Buffer: HEPES buffer (50 mM, pH 7.4).
-
Working Solutions: On the day of the experiment, prepare working solutions by diluting the stocks in Assay Buffer. For a final assay volume of 50 µL:
-
2X this compound/NADPH Solution: Dilute this compound and NADPH in Assay Buffer to achieve a 2X final concentration (e.g., 20 µM this compound and 400 µM NADPH).
-
C. Screening Protocol
-
Compound Plating: Dispense 0.5 µL of test compounds, positive control (Auranofin, e.g., to a final concentration of 1 µM), and negative control (DMSO) into the wells of a 384-well plate.
-
Addition of Cell Lysate: Add 25 µL of the diluted cell lysate to each well.
-
Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to TrxR.
-
Initiation of Reaction: Add 25 µL of the 2X this compound/NADPH solution to each well to start the reaction. The final concentrations might be 10 µM this compound and 200 µM NADPH.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~540 nm.
Protocol 2: Cell-Based Screening
This protocol assesses the ability of compounds to inhibit TrxR activity within a cellular context, accounting for cell permeability and metabolism.
A. Materials and Reagents
-
All reagents from Protocol 1 (except cell lysate and lysis buffer)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Adherent cells (e.g., HCT-116, A549)
B. Cell Culture and Plating
-
Culture cells in appropriate medium supplemented with FBS and antibiotics.
-
Trypsinize and seed the cells into 384-well black, clear-bottom plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
C. Screening Protocol
-
Compound Addition: Remove the culture medium and add fresh medium containing the test compounds, positive control, and negative control (DMSO) at the desired final concentrations.
-
Inhibitor Incubation: Incubate the cells with the compounds for a specified period (e.g., 4-24 hours) to allow for cellular uptake and target engagement.
-
Probe Loading: Remove the compound-containing medium. Add 50 µL of fresh medium containing 10 µM this compound to each well.
-
Probe Incubation: Incubate the cells for 2-4 hours at 37°C.
-
Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells once or twice with PBS or fresh medium.
-
Fluorescence Measurement: Add 50 µL of PBS or fresh medium to each well and measure the intracellular fluorescence using a plate reader (bottom-read mode) or a high-content imager.
Data Analysis
-
Calculate Percent Inhibition: % Inhibition = (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)) * 100
-
Assess Assay Quality: For HTS, calculate the Z'-factor to evaluate the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for screening. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
Dose-Response Curves: For confirmed hits, perform serial dilutions of the compounds to generate dose-response curves and calculate the IC50 value (the concentration of inhibitor required to reduce TrxR activity by 50%).
Representative Inhibitor Data
The following table provides examples of known TrxR inhibitors that can be used as positive controls and for assay validation. IC50 values can vary based on the specific assay conditions (e.g., enzyme concentration, substrate concentration, cell type).
| Inhibitor | Class/Mechanism | Representative IC50 (TrxR1) | Reference |
| Auranofin | Gold-containing compound, irreversible inhibitor | Nanomolar range | |
| Thimerosal | Organomercury compound, competitive inhibitor | 24.08 ± 0.86 nM | |
| Hydroxytyrosol | Natural phenol | ~1 µM | |
| DNCB | 2,4-Dinitrochlorobenzene, non-specific thiol reactant | Micromolar range |
Note: The IC50 values presented are for illustrative purposes. It is crucial to determine these values under your specific experimental conditions.
Limitations
While this compound is a powerful tool, it is important to be aware of its limitations. The probe's response time can be slow, which may not be ideal for all kinetic studies. Additionally, as with any fluorescent probe, potential interference from autofluorescent compounds should be considered and controlled for during HTS campaigns. Some studies have also raised concerns about the non-specific reduction of 1,2-dithiolane-based probes by other cellular thiols under certain conditions, suggesting that hits should be validated with orthogonal assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Co-staining Protocols for TRFS-green with Common Organelle-Specific Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRFS-green is a highly selective "off-on" fluorescent probe designed for imaging selenoprotein thioredoxin reductase (TrxR) activity in living cells. Its fluorescence is initiated by the enzymatic activity of TrxR, providing a direct method to monitor this key antioxidant enzyme's function. In cellular biology and drug development, it is often necessary to visualize the localization of specific enzymatic activities in the context of cellular organelles. This requires co-staining with other fluorescent dyes that specifically label organelles such as the nucleus, mitochondria, or lysosomes.
These application notes provide detailed protocols for the co-staining of live cells with this compound and other commonly used fluorescent dyes: Hoechst 33342 for the nucleus, MitoTracker Red CMXRos for mitochondria, and LysoTracker Red DND-99 for lysosomes. The protocols are designed to ensure spectral compatibility and to provide a clear workflow for successful multi-color fluorescence imaging.
Spectral Compatibility and Quantitative Data
Successful multi-color imaging relies on the selection of fluorophores with minimal spectral overlap. The following table summarizes the spectral properties of this compound and the recommended co-staining dyes, demonstrating their suitability for simultaneous use.
| Dye Name | Target | Excitation Max (nm) | Emission Max (nm) | Recommended Concentration |
| This compound (activated) | Thioredoxin Reductase (TrxR) | ~440[1] | ~540[1] | 10 µM[1] |
| Hoechst 33342 | Nucleus (DNA) | ~350-361[2] | ~461-497 | 0.1-10 µg/mL |
| MitoTracker Red CMXRos | Mitochondria | ~579 | ~599 | 50-200 nM |
| LysoTracker Red DND-99 | Lysosomes | ~577 | ~590 | 50-100 nM |
Signaling Pathway and Experimental Workflow Diagrams
To facilitate understanding, the following diagrams illustrate the activation mechanism of this compound and the general experimental workflow for co-staining.
Experimental Protocols
General Guidelines:
-
All procedures should be performed in a sterile cell culture hood.
-
Protect fluorescent dyes from light.
-
Optimal dye concentrations and incubation times may vary depending on the cell type and experimental conditions. It is recommended to perform initial optimization experiments.
Protocol 1: Co-staining of TrxR Activity (this compound) and Nuclei (Hoechst 33342)
This protocol allows for the simultaneous visualization of thioredoxin reductase activity and cell nuclei.
Materials:
-
This compound
-
Hoechst 33342
-
Live cells in culture
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (DAPI for Hoechst 33342 and FITC/GFP for this compound)
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) to the desired confluency.
-
This compound Staining:
-
Prepare a 10 µM working solution of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the this compound working solution.
-
Incubate the cells for 2-4 hours at 37°C in a CO2 incubator. The response rate of this compound is slow, so a longer incubation is necessary to achieve a maximal fluorescence signal.
-
-
Hoechst 33342 Staining:
-
Prepare a 1 µg/mL working solution of Hoechst 33342 in PBS or complete cell culture medium.
-
Remove the this compound solution and wash the cells once with PBS.
-
Add the Hoechst 33342 working solution to the cells.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
-
Imaging:
-
Remove the Hoechst 33342 solution and wash the cells twice with PBS or fresh medium.
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Hoechst 33342: Ex/Em ~350/461 nm (DAPI filter set)
-
This compound: Ex/Em ~440/540 nm (FITC/GFP filter set)
-
-
Protocol 2: Co-staining of TrxR Activity (this compound) and Mitochondria (MitoTracker Red CMXRos)
This protocol enables the visualization of TrxR activity in relation to mitochondrial localization.
Materials:
-
This compound
-
MitoTracker Red CMXRos
-
Live cells in culture
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (TRITC/RFP for MitoTracker Red and FITC/GFP for this compound)
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging vessel to the desired confluency.
-
MitoTracker Red CMXRos Staining:
-
Prepare a 100 nM working solution of MitoTracker Red CMXRos in complete cell culture medium.
-
Remove the existing medium and add the MitoTracker Red CMXRos working solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
This compound Staining:
-
Remove the MitoTracker solution and wash the cells once with PBS or fresh medium.
-
Prepare a 10 µM working solution of this compound in complete cell culture medium.
-
Add the this compound working solution to the cells.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Imaging:
-
Remove the this compound solution and wash the cells twice with PBS or fresh medium.
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Image the cells immediately.
-
MitoTracker Red CMXRos: Ex/Em ~579/599 nm (TRITC/RFP filter set)
-
This compound: Ex/Em ~440/540 nm (FITC/GFP filter set)
-
-
Protocol 3: Co-staining of TrxR Activity (this compound) and Lysosomes (LysoTracker Red DND-99)
This protocol is for the simultaneous imaging of TrxR activity and lysosomes.
Materials:
-
This compound
-
LysoTracker Red DND-99
-
Live cells in culture
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (TRITC/RFP for LysoTracker Red and FITC/GFP for this compound)
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging vessel to the desired confluency.
-
LysoTracker Red DND-99 Staining:
-
Prepare a 75 nM working solution of LysoTracker Red DND-99 in complete cell culture medium.
-
Remove the existing medium and add the LysoTracker Red DND-99 working solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
This compound Staining:
-
Remove the LysoTracker solution and wash the cells once with PBS or fresh medium.
-
Prepare a 10 µM working solution of this compound in complete cell culture medium.
-
Add the this compound working solution to the cells.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Imaging:
-
Remove the this compound solution and wash the cells twice with PBS or fresh medium.
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Image the cells immediately.
-
LysoTracker Red DND-99: Ex/Em ~577/590 nm (TRITC/RFP filter set)
-
This compound: Ex/Em ~440/540 nm (FITC/GFP filter set)
-
-
Concluding Remarks
The provided protocols offer a starting point for researchers aiming to investigate the subcellular localization of thioredoxin reductase activity using this compound in conjunction with common organelle markers. The distinct spectral properties of this compound and the selected red-emitting dyes allow for clear differentiation of signals in multi-color imaging experiments. As with any fluorescence microscopy experiment, optimization of dye concentrations, incubation times, and imaging parameters for the specific cell type and instrumentation is crucial for obtaining high-quality, reproducible data. These application notes provide a solid foundation for such investigations, enabling a deeper understanding of the role of TrxR in various cellular compartments and its implications in health and disease.
References
Quantifying Thioredoxin Reductase Activity with TRFS-green Fluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a pivotal cellular antioxidant and redox-regulating system. TrxR, a selenocysteine-containing flavoprotein, is a central enzyme in this system, responsible for maintaining a reduced intracellular environment. Its upregulation in various cancers has made it a compelling target for therapeutic intervention. TRFS-green is a highly selective "off-on" fluorescent probe designed for the specific detection and quantification of TrxR activity in living cells and cell lysates. This document provides detailed application notes and protocols for utilizing this compound to quantify TrxR activity, screen for inhibitors, and visualize TrxR in cellular contexts.
Principle of this compound
This compound is a non-fluorescent molecule containing a 1,2-dithiolane moiety that quenches a naphthalimide fluorophore. In the presence of active TrxR, the disulfide bond in the 1,2-dithiolane ring is specifically reduced. This reduction triggers an intramolecular cyclization reaction, leading to the release of the unquenched naphthalimide fluorophore, which then emits a bright green fluorescence.[1][2][3] The intensity of this fluorescence is directly proportional to the TrxR activity.
The reaction mechanism is a two-step process:
-
Disulfide Cleavage: TrxR catalyzes the reduction of the disulfide bond in the this compound probe.
-
Intramolecular Cyclization: The reduced intermediate undergoes a spontaneous intramolecular cyclization, releasing the fluorescent naphthalimide.[1]
This "off-on" mechanism provides a high signal-to-noise ratio, making this compound a sensitive tool for TrxR activity assessment.
Data Presentation
Quantitative Analysis of TrxR Activity and Inhibition
The following tables summarize quantitative data obtained from various studies. It is important to note that direct comparative studies using this compound across multiple cell lines and with a wide range of inhibitors are still emerging. The data presented here is compiled from available literature and serves as a reference.
| Parameter | Value | Cell Line / Conditions | Reference |
| Excitation Wavelength | ~373 nm (absorbance max, inactive) / ~440 nm (absorbance max, active) | In vitro | [4] |
| Emission Wavelength | ~540 nm | In vitro / In cellulo | |
| Typical Concentration | 10 µM | Live cells and cell lysates | |
| Incubation Time | 1-2 hours (cell lysates), 2-4 hours (live cells) | General use |
Table 1: Spectral and General Use Properties of this compound. This table provides the key spectral characteristics and typical experimental conditions for using the this compound probe.
| Inhibitor | IC50 Value | Cell Line | Assay Method | Reference |
| Santamarine | Qualitatively shown to inhibit | HeLa | This compound imaging | |
| Hydroxytyrosol | ~21.84 µM | HCT-116 | Insulin reduction assay (validated with this compound imaging) | |
| Auranofin | Dose-dependent inhibition observed | HeLa | Fast-TRFS assay (related probe) | |
| 2,4-Dinitrochlorobenzene | Dose-dependent inhibition observed | Not specified | This compound assay |
Table 2: Inhibition of TrxR Activity Measured by or Validated with this compound. This table summarizes the inhibitory effects of various compounds on TrxR activity. Note that quantitative IC50 values determined specifically with the this compound assay are not always available in the literature, highlighting an area for future research.
| Cell Line | Relative TrxR Activity (Qualitative) | Assay Method | Reference |
| HeLa | High | This compound imaging | |
| HCT-116 | High | This compound imaging | |
| SW620 | High | This compound imaging | |
| A549 | Not specified | Not specified |
Table 3: Comparison of TrxR Activity in Different Cancer Cell Lines. This table provides a qualitative comparison of TrxR activity. Quantitative, side-by-side comparisons of fluorescence intensity per unit of protein using this compound are needed for a more definitive ranking.
Signaling Pathways and Experimental Workflows
Thioredoxin Reductase Signaling Pathway
This compound Mechanism of Action
Experimental Workflow for TrxR Activity Measurement
Experimental Protocols
Protocol 1: In Vitro TrxR Activity Assay in Cell Lysates
This protocol details the measurement of TrxR activity in cell extracts.
Materials:
-
This compound probe (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
-
Cultured cells (e.g., HeLa, A549)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Preparation:
-
Dilute the cell lysates to a final concentration of 0.5-1 mg/mL in the assay buffer (e.g., PBS or Tris-HCl, pH 7.4).
-
In a 96-well black, clear-bottom plate, add 50 µL of the diluted cell lysate to each well. Include a blank well with lysis buffer only.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound by diluting the 10 mM stock to 20 µM in the assay buffer.
-
Add 50 µL of the 20 µM this compound working solution to each well to achieve a final concentration of 10 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 540 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample readings.
-
Normalize the fluorescence intensity to the protein concentration of each lysate (e.g., Relative Fluorescence Units per mg of protein).
-
Compare the normalized fluorescence intensities to determine the relative TrxR activity in different samples.
-
Protocol 2: Live-Cell Imaging of TrxR Activity
This protocol describes the visualization of TrxR activity in living cells using fluorescence microscopy.
Materials:
-
This compound probe (10 mM stock in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel)
-
Cultured cells
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
-
-
Probe Loading:
-
Prepare a 10 µM working solution of this compound in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the 10 µM this compound-containing medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 2-4 hours.
-
-
Imaging:
-
After incubation, gently wash the cells twice with warm PBS or fresh medium to remove any excess, unbound probe.
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Use a filter set appropriate for green fluorescence (e.g., excitation ~470/40 nm, emission ~525/50 nm).
-
Capture images using consistent acquisition settings (e.g., exposure time, gain) for all samples to allow for semi-quantitative comparison.
-
-
Data Analysis (Optional):
-
Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the mean fluorescence intensity of individual cells or regions of interest.
-
Compare the fluorescence intensity between different experimental groups.
-
Protocol 3: Screening for TrxR Inhibitors
This protocol provides a framework for a high-throughput screen to identify potential TrxR inhibitors.
Materials:
-
This compound probe (10 mM stock in DMSO)
-
Cell lysate with known high TrxR activity or recombinant TrxR1
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
NADPH (10 mM stock)
-
Test compounds (dissolved in DMSO)
-
Known TrxR inhibitor (e.g., Auranofin) as a positive control
-
96-well or 384-well black plates
-
Fluorometric plate reader
Procedure:
-
Assay Setup:
-
In a multi-well plate, add 2 µL of test compounds at various concentrations. Include wells with DMSO as a vehicle control and a known TrxR inhibitor as a positive control.
-
-
Enzyme and Substrate Addition:
-
Prepare a reaction mixture containing cell lysate (e.g., 20 µg of protein) or recombinant TrxR1 (e.g., 50 nM) and NADPH (final concentration 200 µM) in assay buffer.
-
Dispense 48 µL of this reaction mixture into each well containing the test compounds.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound (e.g., 50 µM in assay buffer).
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well (final concentration 25 µM).
-
Immediately begin monitoring the fluorescence intensity kinetically over 30-60 minutes at 37°C, with readings taken every 1-2 minutes (Ex/Em: ~440/540 nm). Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) or the endpoint fluorescence for each well.
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for active compounds.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inactive TrxR enzyme | Use fresh cell lysates or a new batch of recombinant enzyme. Ensure proper storage conditions. |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the fluorometer or microscope. | |
| Insufficient incubation time | Increase the incubation time with this compound, especially for live-cell imaging. | |
| Low TrxR expression in the chosen cell line | Use a cell line known to have high TrxR activity or use a higher concentration of cell lysate. | |
| High background fluorescence | Autofluorescence from cells or medium | Use phenol red-free medium for live-cell imaging. Include a control of unstained cells to assess autofluorescence. |
| Incomplete removal of unbound probe | Ensure thorough washing steps after probe incubation in the live-cell imaging protocol. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Variation in cell number or protein concentration | Carefully count cells before seeding and accurately determine protein concentration of lysates. | |
| Photobleaching | Minimize exposure to excitation light during microscopy. Use an anti-fade mounting medium if applicable for fixed cells. |
Conclusion
This compound is a valuable tool for the specific and sensitive quantification of Thioredoxin Reductase activity. The protocols provided herein offer a comprehensive guide for researchers to employ this probe in a variety of applications, from basic research into redox biology to high-throughput screening for novel cancer therapeutics. While the available quantitative data is still expanding, the clear "off-on" mechanism and high selectivity of this compound make it a robust and reliable choice for investigating the critical role of TrxR in health and disease. Further comparative studies will be invaluable in establishing a standardized database of TrxR activity across different biological systems.
References
- 1. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
How to reduce background fluorescence with TRFS-green
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using TRFS-green to measure thioredoxin reductase (TrxR) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective "off-on" fluorescent probe designed for imaging and quantifying the activity of selenoprotein thioredoxin reductase (TrxR) in living cells and cell lysates.[1][2][3] In its native state, the this compound molecule is non-fluorescent. The activation process involves two key steps that result in a detectable fluorescent signal:
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Disulfide Cleavage: TrxR reduces a disulfide bond within the 1,2-dithiolane scaffold of the this compound probe.[1][2]
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Intramolecular Cyclization: Following the reduction, an intramolecular cyclization reaction occurs, which liberates a masked naphthalimide fluorophore.
This liberated fluorophore is fluorescent, emitting a green light upon excitation. The intensity of this fluorescence is proportional to the TrxR activity in the sample.
Below is a diagram illustrating the activation mechanism of this compound.
Q2: What are the known limitations of this compound?
While this compound is a valuable tool, it has some inherent limitations that researchers should be aware of:
-
Slow Response Time: The activation process, particularly the intramolecular cyclization step, is relatively slow. It can take over two hours to reach the maximum fluorescence signal.
-
Moderate Signal Amplification: The fluorescence increase upon activation is moderate, typically around 25- to 30-fold over the background.
-
Requirement for High Enzyme Concentration: To achieve a substantial fluorescence increase, non-physiological concentrations of TrxR may be required in in vitro assays.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly reduce the sensitivity and dynamic range of your this compound assay. The following sections address common causes and solutions in a question-and-answer format.
Q3: My "no-enzyme" or "inhibitor-treated" control wells show high fluorescence. What could be the cause?
This indicates that the background signal is independent of TrxR activity. The likely culprits are the probe itself or the assay buffer.
| Potential Cause | Recommended Solution |
| Probe Instability | Prepare the this compound solution fresh just before use and protect it from light to prevent spontaneous degradation. |
| Buffer Contamination | Use high-purity water and sterile-filter the buffer to remove fluorescent impurities or microbial contamination. |
| Inappropriate Buffer Components | Some buffer components, like bovine serum albumin (BSA), can sometimes bind to fluorescent molecules and alter their properties. Test buffer components individually for fluorescence. |
| Autofluorescence of Assay Plate | Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize background from the plate itself. |
Q4: I'm observing high background across all my wells, including the experimental samples. What should I check?
This issue often points to problems with the experimental setup, including instrumentation and assay conditions.
| Parameter | Troubleshooting Step |
| Incorrect Instrument Settings | Ensure your plate reader's excitation and emission wavelengths are correctly set for this compound (see table below). Optimize the gain settings to maximize the signal-to-noise ratio without saturating the detector. |
| Excess Probe Concentration | While a typical starting concentration is 10 µM, it may need to be optimized for your specific cell type or experimental conditions. Titrate the this compound concentration to find the lowest concentration that gives a robust signal. |
| Insufficient Washing (Live Cell Imaging) | For live-cell imaging, residual extracellular this compound can contribute to high background. Wash the cells with phosphate-buffered saline (PBS) or fresh medium immediately before imaging to remove any unbound probe. |
| Cellular Autofluorescence | Some cell types exhibit natural fluorescence. To account for this, always include an "unstained" control (cells without this compound) to measure the baseline autofluorescence. |
Here is a table summarizing the recommended instrument settings for this compound.
| Parameter | Wavelength (nm) |
| Excitation (Maximum Absorbance) | ~373 nm (activated form ~440 nm) |
| Emission | ~480-540 nm |
Q5: The background signal increases over the course of my experiment. Why is this happening?
A time-dependent increase in background suggests an ongoing non-enzymatic reaction or an environmental effect.
-
Photobleaching and Probe Degradation: Continuous exposure to the excitation light can lead to photobleaching (destruction of the fluorophore) or, conversely, degradation of the probe into a more fluorescent form. To minimize this, limit the sample's exposure to light by taking readings at discrete time points rather than continuously.
Experimental Protocols
Protocol 1: Measuring TrxR Activity in Crude Cell Lysates
This protocol provides a general framework for using this compound to measure TrxR activity in cell extracts.
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Cell Lysis: Harvest cells and prepare cell lysates using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
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Reaction Setup: In a 96-well plate, add cell lysate to each well.
-
Initiate Reaction: Add this compound to each well to a final concentration of 10 µM.
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~540 nm.
Protocol 2: Live Cell Imaging of TrxR Activity
This protocol outlines the steps for visualizing TrxR activity in living cells.
-
Cell Seeding: Seed cells in a glass-bottom dish or a microplate suitable for imaging.
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Cell Treatment (Optional): If testing inhibitors, pre-treat the cells with the compound for the desired time.
-
Probe Loading: Add this compound to the cell culture medium to a final concentration of 10 µM.
-
Incubation: Incubate the cells for 2-4 hours at 37°C in a CO2 incubator.
-
Washing: Immediately before imaging, wash the cells 2-3 times with warm PBS or fresh medium to remove any residual, unbound this compound.
-
Imaging: Observe the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence.
The following diagram illustrates a general experimental workflow for a this compound assay.
Signaling Pathway Context
This compound measures the activity of thioredoxin reductase, a key enzyme in the thioredoxin system. This system plays a crucial role in maintaining cellular redox homeostasis and is involved in various signaling pathways.
The diagram below shows the central role of the thioredoxin system in cellular redox regulation.
References
Optimizing TRFS-green Incubation Time: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the TRFS-green fluorescent probe, optimizing incubation time is critical for accurate and efficient experimental results. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence signal from my this compound experiment developing so slowly?
The slow development of the green fluorescence signal is an inherent characteristic of the this compound probe. The mechanism of action involves a two-step process: a rapid initial reaction with thioredoxin reductase (TrxR), followed by a much slower intramolecular cyclization step to release the fluorophore.[1] This second step is the rate-limiting factor and is responsible for the lengthy incubation time required to reach the maximum fluorescence signal.[1][2]
Q2: How long should I incubate my cells with this compound?
The optimal incubation time for this compound can vary depending on the cell type and experimental conditions. However, published data indicates that it takes more than 2 hours, and sometimes up to 4 hours, to reach the maximal fluorescence signal.[1][3] For live-cell imaging, a typical incubation period is between 2 to 4 hours. For measurements in cell lysates, an incubation time of 1 to 2 hours is often sufficient.
Q3: I'm seeing a very weak fluorescence signal even after a long incubation. What could be the issue?
Several factors can contribute to a weak fluorescence signal:
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Low TrxR Activity: The cell line you are using may have low endogenous levels of thioredoxin reductase.
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Incorrect Probe Concentration: Ensure you are using the recommended concentration of this compound, typically around 10 µM for live cells.
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Suboptimal Imaging Conditions: Check that your microscope settings, including the excitation and emission wavelengths, are correctly configured for this compound (Excitation: ~373-438 nm, Emission: ~538-540 nm).
-
Cell Health: Ensure that the cells are healthy and viable throughout the experiment.
Q4: Are there any alternatives to this compound with a shorter incubation time?
Yes, a newer generation probe called Fast-TRFS offers a significantly faster response time. Fast-TRFS reaches its maximal fluorescence signal within approximately 5 minutes of incubation with the TrxR enzyme. This probe works through a different mechanism that bypasses the slow cyclization step.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Slow signal development | Inherent slow kinetics of this compound due to the cyclization step. | - Extend the incubation time to at least 2-4 hours. - Monitor the fluorescence signal at several time points to determine the optimal incubation time for your specific cell line and conditions. - For faster results, consider using the Fast-TRFS probe. |
| Weak fluorescence signal | - Low TrxR activity in the cells. - Insufficient probe concentration. - Incorrect imaging settings. | - Confirm TrxR expression in your cell line using an alternative method like a Western blot. - Optimize the this compound concentration. - Verify the excitation and emission wavelengths on your imaging system. |
| High background fluorescence | - Autofluorescence from cells or media components. - Non-specific binding of the probe. | - Use a phenol red-free medium during the experiment. - Wash the cells with PBS or fresh medium before imaging to remove any residual, unbound probe. - Include a negative control (cells without the probe) to assess the level of autofluorescence. |
Data Summary
The following table summarizes the key differences in incubation time and fluorescence signal increase between this compound and the faster alternative, Fast-TRFS.
| Probe | Time to Max. Signal (with TrxR) | Fluorescence Increase (Fold) |
| This compound | > 2 - 4 hours | ~25-30 fold |
| Fast-TRFS | ~ 5 minutes | > 150 fold |
Experimental Protocols
Standard Protocol for Live Cell Imaging with this compound
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Cell Seeding: Plate cells in a suitable imaging dish or plate and allow them to adhere overnight.
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Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in a serum-free medium to the final working concentration (e.g., 10 µM).
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Cell Treatment: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.
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Incubation: Incubate the cells at 37°C in a CO2 incubator for 2 to 4 hours.
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Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh medium to remove any residual probe.
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Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for green fluorescence (Excitation ~438 nm, Emission ~538 nm).
Protocol for Measuring TrxR Activity in Cell Lysates
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Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
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Reaction Setup: In a microplate, add the cell lysate to a reaction buffer containing this compound.
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Incubation: Incubate the plate at 37°C for 1 to 2 hours.
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Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set for this compound (Excitation ~440 nm, Emission ~540 nm).
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the key steps for live-cell imaging with this compound.
Caption: Workflow for live-cell imaging with this compound.
The following diagram illustrates the activation mechanism of this compound, highlighting the slow cyclization step.
Caption: Activation mechanism of the this compound probe.
References
Technical Support Center: TRFS-green Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRFS-green staining for the detection of thioredoxin reductase (TrxR) activity.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound staining experiments.
1. Weak or No Fluorescence Signal
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Question: I am not observing any green fluorescence, or the signal is very weak after incubating my cells with this compound. What are the possible causes and solutions?
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Answer: Weak or no signal can stem from several factors, from probe viability to cellular conditions. Here is a systematic troubleshooting approach:
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Probe Integrity and Concentration: Ensure the this compound probe has been stored correctly at -20°C and protected from light to prevent degradation. Prepare fresh dilutions in an appropriate solvent like DMSO before each experiment. The optimal concentration of this compound can vary between cell types, but a starting concentration of 10 μM is often recommended.[1] Consider performing a concentration titration to find the optimal concentration for your specific cell line and experimental conditions.
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Low Thioredoxin Reductase (TrxR) Activity: The target of this compound, TrxR, may have low endogenous activity in your specific cell model. It is advisable to include a positive control cell line known to have high TrxR activity. Additionally, ensure that the cells are healthy and metabolically active, as TrxR activity can be influenced by the overall cellular redox state.
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Insufficient Incubation Time: this compound is known to have a slow response rate, with maximal fluorescence signals often taking more than 2 hours to develop.[1][2] Some studies have reported incubation times of up to 4 hours.[3][4] It is recommended to perform a time-course experiment to determine the optimal incubation period for your cells.
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Suboptimal Imaging Settings: Verify that the excitation and emission wavelengths on your fluorescence microscope are correctly set for this compound. The probe is excited at approximately 440 nm and emits at around 540 nm. Ensure the exposure time and gain settings are optimized to detect the signal without causing phototoxicity.
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2. High Background Fluorescence
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Question: My images show high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce the background?
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Answer: High background fluorescence can obscure the specific signal from TrxR activity. The following steps can help minimize background noise:
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Inadequate Washing: Residual, unreacted this compound probe is a common cause of high background. To obtain a clear fluorescence image, it is recommended to wash the cells with phosphate-buffered saline (PBS) or fresh medium immediately before imaging to remove any remaining this compound.
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Probe Concentration Too High: While a certain concentration is needed for a robust signal, excessively high concentrations of this compound can lead to non-specific binding and increased background. If you observe high background concurrently with a strong signal, consider reducing the probe concentration.
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Autofluorescence: Some cell types or culture media components can exhibit natural fluorescence (autofluorescence) in the green channel. To check for this, examine an unstained sample of your cells under the same imaging conditions. If autofluorescence is an issue, you may need to use a different imaging channel or apply spectral unmixing techniques if your imaging software allows.
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3. Non-Specific Staining
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Question: I am observing fluorescence in cellular compartments where TrxR is not expected to be localized, or the staining appears diffuse throughout the cell. What could be the reason?
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Answer: While this compound is designed to be highly selective for TrxR, some non-specific reactions have been reported.
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Reaction with Other Cellular Reductants: Although this compound is reported to not react with major cellular thiols like GSH or Cys, some studies suggest that under certain conditions, other redox-active proteins like glutaredoxins (Grxs) and thioredoxins (Trxs) might be able to activate the probe, particularly in bacterial systems. It's important to interpret the results in the context of the complete cellular redox environment.
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Use of a More Specific Inhibitor: To confirm that the observed signal is primarily from TrxR activity, consider using a more specific TrxR inhibitor, such as TRi-1, as a negative control. Pre-treating the cells with a specific inhibitor should lead to a significant reduction in the fluorescence signal.
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Probe Aggregation: At high concentrations, fluorescent probes can sometimes form aggregates, leading to punctate, non-specific staining. Ensure the probe is fully dissolved in the stock solution and well-dispersed in the culture medium during incubation.
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4. Photobleaching
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Question: The fluorescence signal from my this compound stained cells fades quickly during imaging. How can I prevent this photobleaching?
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Answer: Photobleaching is the light-induced degradation of a fluorophore, leading to signal loss. Here are some strategies to minimize its effects:
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Minimize Light Exposure: Reduce the time the sample is exposed to the excitation light. Use the lowest possible excitation intensity that still provides a detectable signal. When finding and focusing on the cells, use transmitted light or a lower magnification before switching to the fluorescence channel for image acquisition.
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Use of Antifade Reagents: For fixed-cell imaging, using a mounting medium containing an antifade reagent can significantly reduce photobleaching and preserve the fluorescence signal for longer.
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Optimize Imaging Parameters: Use a more sensitive detector or increase the camera binning to reduce the required exposure time. Acquiring a Z-stack of images can also sometimes be faster than taking multiple long exposures of a single plane.
-
II. Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related probes.
Table 1: Spectroscopic Properties of TRFS Probes
| Probe | Maximum Excitation (nm) | Maximum Emission (nm) |
| This compound | ~373 (inactive), ~440 (active) | ~480 |
| Fast-TRFS | 345 | 460 |
| TRFS-red | 615 | 661 |
Table 2: Comparison of TRFS Probe Performance
| Feature | This compound | TRFS-red | Fast-TRFS |
| Response Time | Slow (>2 hours) | Faster (~1.5 hours) | Very Fast (<5 minutes with TrxR) |
| Fluorescence Increase | ~30-fold | ~90-fold | >150-fold |
| Selectivity for TrxR over GSH | ~15.6-fold | ~12.8-fold | ~56-fold |
| Michaelis Constant (Km) for TrxR | 189 µM | 51.8 µM | Not Reported |
III. Experimental Protocols
Standard Protocol for this compound Staining in Live Cells
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Cell Culture: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
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Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the final working concentration (e.g., 10 µM) in pre-warmed cell culture medium.
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Cell Incubation: Remove the existing culture medium from the cells and add the this compound-containing medium.
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Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 2-4 hours).
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Washing: After incubation, aspirate the probe-containing medium and wash the cells 2-3 times with warm PBS or fresh culture medium to remove any residual probe.
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Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~440 nm, Emission: ~540 nm).
IV. Diagrams
Signaling Pathway of this compound Activation
Caption: Mechanism of this compound fluorescence activation by Thioredoxin Reductase.
Troubleshooting Workflow for Weak Signal
Caption: A logical workflow for troubleshooting weak or absent this compound staining signals.
References
Improving signal-to-noise ratio for TRFS-green
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments using the TRFS-green fluorescent probe for detecting thioredoxin reductase (TrxR) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe designed for imaging the activity of the selenoprotein thioredoxin reductase (TrxR) in living cells.[1][2] It operates on an "off-on" mechanism. The probe consists of a naphthalimide fluorophore whose fluorescence is initially quenched by a 1,2-dithiolane scaffold.[2][3] In the presence of active TrxR, the disulfide bond in the 1,2-dithiolane ring is cleaved.[2] This cleavage initiates an intramolecular cyclization reaction that releases the unquenched naphthalimide fluorophore, resulting in a detectable green fluorescence signal.
Q2: What are the spectral properties of this compound?
Before activation by TrxR, this compound has a maximum absorbance at approximately 373 nm. Upon activation, the maximum absorbance shifts to around 440 nm. The resulting fluorescence emission is in the green spectrum, with a signal peak at approximately 480 nm to 538 nm when excited at around 377 nm to 438 nm.
Q3: How selective is this compound for TrxR?
This compound exhibits high selectivity for TrxR over other related biological species. It shows minimal to no response to various small molecule thiols and biological reducing agents, including glutathione (GSH), cysteine (Cys), vitamin C, and NADPH. Studies have also shown its selectivity over other enzymes like lipoamide dehydrogenase and glutathione reductase (GR). The selenocysteine (Sec) residue in TrxR is critical for the recognition and activation of this compound.
Q4: What are the known limitations of this compound?
While highly selective, this compound has some notable limitations:
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Slow Response Time: The activation process, particularly the intramolecular cyclization step, is sluggish. It can take over 2 hours, and sometimes up to 4 hours, for the fluorescence signal to reach its maximum intensity.
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Moderate Fluorescence Increase: The fluorescence signal enhancement upon activation is moderate, typically around a 25- to 30-fold increase compared to the background.
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Requirement for Non-Physiological Enzyme Concentrations: In vitro, achieving a significant fluorescence increase may require TrxR concentrations that are higher than physiological levels. For instance, a ~25-fold increase was observed with 200 nM TrxR, while a concentration closer to physiological levels (50 nM) resulted in only a ~5-fold increase after 3 hours.
Troubleshooting Guide
Issue 1: Low Signal or No Signal Detected
Possible Causes:
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Inactive or Insufficient TrxR: The target enzyme may not be active or present at a high enough concentration in the sample.
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Incorrect Filter/Wavelength Settings: The fluorescence plate reader or microscope may not be set to the optimal excitation and emission wavelengths for activated this compound.
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Insufficient Incubation Time: Due to the slow kinetics of this compound, the incubation time may not have been long enough for a detectable signal to develop.
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Probe Degradation: Improper storage or handling of the this compound probe may have led to its degradation.
Solutions:
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Verify TrxR Activity: Use a positive control with known active TrxR to confirm that the assay conditions are suitable. For cell-based assays, ensure that the chosen cell line expresses a sufficient level of active TrxR.
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Optimize Wavelengths: Confirm that the instrument settings match the spectral properties of activated this compound (Excitation: ~440 nm, Emission: ~540 nm).
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Increase Incubation Time: Extend the incubation period to at least 2-4 hours to allow for the complete reaction of the probe.
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Proper Probe Handling: Store the this compound probe as recommended by the supplier, typically at -20°C, and protect it from light to prevent photobleaching.
Issue 2: High Background Signal
Possible Causes:
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Autofluorescence: Cellular components (e.g., NADH, flavins) or components in the cell culture medium (e.g., phenol red, riboflavin) can emit their own fluorescence, contributing to high background noise.
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Residual Unbound Probe: In cell-based imaging, residual this compound that has not been washed away can contribute to background fluorescence.
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Light Scattering: Inappropriate plate types or scattering of the excitation light can lead to increased background readings.
Solutions:
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Use Appropriate Media and Buffers: For cell-based assays, switch to a phenol red-free medium during the experiment. When possible, perform measurements in phosphate-buffered saline (PBS).
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Thorough Washing: For live cell imaging, it is recommended to wash the cells with PBS or fresh medium immediately before imaging to remove any residual unbound probe.
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Use Black Microplates: For fluorescence intensity assays, using black microplates can help to reduce background noise and autofluorescence.
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Optimize Instrument Settings: Adjust the gain setting on your microplate reader to avoid saturation from high-signal samples while still being able to detect your signal of interest.
Issue 3: Inconsistent or Irreproducible Results
Possible Causes:
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Variability in Cell Health or Density: Differences in cell confluency or health can affect TrxR expression and activity levels.
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Inhibitor Effects: If screening for TrxR inhibitors, the inhibitor itself might be fluorescent or interfere with the assay in other ways. The use of non-specific inhibitors like 2,4-dinitrochlorobenzene (DNCB) can also lead to off-target effects.
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Interference from Other Cellular Components: Although this compound is highly selective, extremely high concentrations of other cellular reductants could potentially interfere. The physiological concentration of GSH is around 5 mM, and testing at much lower concentrations may not accurately reflect the cellular environment.
Solutions:
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Standardize Cell Culture: Ensure consistent cell seeding densities and maintain healthy cell cultures.
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Use Specific Inhibitors and Controls: When validating the assay with inhibitors, consider using a more specific TrxR inhibitor, such as TRi-1. Always include appropriate vehicle controls.
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Consider Probe Alternatives for Faster Kinetics: If the slow response time is a major source of variability, consider using newer generation probes like TRFS-red or Fast-TRFS, which offer faster reaction times and potentially higher signal-to-noise ratios.
Quantitative Data Summary
| Probe | Typical Incubation Time | Fluorescence Fold Increase | Excitation (nm) | Emission (nm) | Michaelis Constant (Km) |
| This compound | > 2 - 4 hours | ~25-30 fold | ~377 - 438 | ~480 - 538 | 189 µM |
| TRFS-red | ~1.5 hours | ~90 fold | - | - | 51.8 µM |
| Fast-TRFS | < 5 minutes (with enzyme) | >150 fold | - | - | - |
Data for TRFS-red and Fast-TRFS are provided for comparison.
Experimental Protocols & Methodologies
General Protocol for Measuring TrxR Activity in Cell Lysates
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Prepare Cell Lysates: Culture cells to the desired confluency, harvest, and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
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Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
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Assay Setup: In a microplate, combine the cell lysate with this compound probe solution. A typical final concentration for this compound is 10 µM. Include necessary cofactors such as NADPH.
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Incubation: Incubate the plate at 37°C for 1-2 hours, or longer, depending on the expected TrxR activity. Protect the plate from light during incubation.
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Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter with excitation set to ~440 nm and emission set to ~540 nm. It is also possible to monitor the time-dependent increase in fluorescence.
Protocol for Live Cell Imaging of TrxR Activity
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Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow overnight.
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(Optional) Inhibitor Treatment: If testing for TrxR inhibitors, pre-treat the cells with the inhibitor compound at the desired concentrations for the appropriate amount of time.
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Probe Loading: Treat the cells with this compound (e.g., 10 µM final concentration) in cell culture medium.
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Incubation: Incubate the cells for 2-4 hours at 37°C, protected from light.
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Washing: Before imaging, gently wash the cells with fresh, pre-warmed PBS or medium to remove any residual, unbound probe.
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Imaging: Observe the cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence.
Visualizations
Caption: Activation pathway of the this compound probe by Thioredoxin Reductase (TrxR).
Caption: Troubleshooting workflow for improving the signal-to-noise ratio in this compound assays.
References
Photostability issues with TRFS-green
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the photostability of the TRFS-Green fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a novel fluorescent probe designed for high-specificity labeling of intracellular targets. Its excitation and emission maxima are 488 nm and 510 nm, respectively, making it compatible with standard FITC/GFP filter sets. It is primarily used in live-cell imaging, immunofluorescence (IF), and flow cytometry to study protein localization, dynamics, and signaling pathways.
Q2: What are the main photostability issues observed with this compound?
A: The primary photostability concern with this compound is photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. This can manifest as a gradual dimming of the signal during time-lapse imaging. Another, less common issue is transient blinking, where the probe enters a temporary dark state.
Q3: What factors contribute to the photobleaching of this compound?
A: Several factors can accelerate the photobleaching of this compound. The most significant is high-intensity illumination from the microscope's laser or lamp. Long exposure times, high laser power, and a high numerical aperture (NA) objective can all increase the rate of photobleaching. The local chemical environment, particularly the presence of reactive oxygen species (ROS), can also degrade the fluorophore.
Q4: How can I minimize photobleaching in my experiments?
A: To minimize photobleaching, it is crucial to reduce the total light exposure to the sample. This can be achieved by:
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Reducing Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
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Minimizing Exposure Time: Keep camera exposure times as short as possible.
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Neutral Density Filters: Utilize neutral density (ND) filters to attenuate the excitation light intensity.
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Using Antifade Reagents: Mount your samples in a high-quality antifade mounting medium. These reagents often contain scavengers that neutralize reactive oxygen species.
Troubleshooting Guide
This guide addresses specific problems you may encounter when using this compound in your imaging experiments.
Problem 1: My this compound signal fades rapidly during live-cell time-lapse imaging.
| Potential Cause | Recommended Solution |
| Excessive Light Exposure | Decrease the laser power to 1-5% of its maximum. Reduce the camera exposure time. Increase the time interval between acquisitions. |
| Phototoxicity | High-intensity light can generate reactive oxygen species (ROS) that damage both the cells and the fluorophore. Use a lower light dose and consider adding an antioxidant like Trolox to the imaging medium. |
| Inappropriate Imaging Medium | Standard cell culture medium may lack components that protect against photobleaching. Switch to a specialized live-cell imaging solution that is formulated to reduce autofluorescence and phototoxicity. |
Problem 2: The fluorescence signal is weak even at the beginning of the experiment.
| Potential Cause | Recommended Solution |
| Suboptimal Filter Set | Ensure you are using a standard FITC/GFP filter set that is optimized for this compound's excitation (488 nm) and emission (510 nm) wavelengths. |
| Incorrect Antibody/Probe Concentration | Perform a titration experiment to determine the optimal concentration of the this compound conjugate. Too low a concentration will result in a weak signal, while too high a concentration can lead to background noise. |
| pH Sensitivity | The fluorescence of some probes is sensitive to the pH of the local environment. Ensure your buffer system is stable and within the optimal pH range of 6.5-7.5. |
Quantitative Data Summary
The photostability of this compound was compared to other common green fluorophores under continuous illumination (488 nm laser, 50 W/cm²). The time required for the fluorescence intensity to decrease by 50% (t₁/₂) was recorded.
| Fluorophore | Quantum Yield | Photobleaching Half-Life (t₁/₂) (seconds) |
| This compound | 0.78 | 95 |
| Fluorescein | 0.92 | 30 |
| Alexa Fluor 488 | 0.92 | 110 |
| GFP (EGFP) | 0.60 | 55 |
Experimental Protocols
Protocol 1: Assessing Photobleaching Rate in Fixed Cells
-
Sample Preparation: Prepare cells stained with this compound according to your standard immunofluorescence protocol. Mount the coverslip using an antifade mounting medium.
-
Microscope Setup: Use a confocal microscope with a 488 nm laser line. Select a 60x or 100x oil-immersion objective.
-
Image Acquisition:
-
Find a representative field of view.
-
Set the laser power to a constant, moderate level (e.g., 20% of maximum).
-
Acquire a time-lapse series, capturing an image every 5 seconds for a total duration of 5 minutes. Keep all acquisition settings (laser power, gain, pinhole size) constant throughout the experiment.
-
-
Data Analysis:
-
Select several regions of interest (ROIs) within the stained structures.
-
Measure the mean fluorescence intensity for each ROI in every frame of the time-lapse series.
-
Normalize the intensity values to the initial intensity (frame 1).
-
Plot the normalized intensity against time. The time at which the intensity drops to 50% is the photobleaching half-life (t₁/₂).
-
Visual Diagrams
Caption: Workflow for assessing this compound photostability.
Caption: MAPK/ERK signaling pathway studied with this compound.
Technical Support Center: TRFS-Green Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing signal fading during imaging experiments with the TRFS-green fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective "off-on" fluorescent probe designed to image the activity of selenoprotein thioredoxin reductase (TrxR) in living cells.[1][2] Initially non-fluorescent, the probe is activated by TrxR through a process involving the cleavage of a disulfide bond and a subsequent intramolecular cyclization. This reaction releases a naphthalimide fluorophore, which then emits a green fluorescent signal.[1][2][3]
Q2: My this compound signal is fading very quickly during imaging. What is happening?
A2: Rapid signal loss during imaging is a classic sign of photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore when it is exposed to excitation light. While naphthalimide-based fluorophores, like the one released by this compound, are known for their relatively high photostability, they can still be susceptible to photobleaching under conditions of high-intensity or prolonged light exposure.
Q3: Could the slow activation of this compound be a reason for a weak signal?
A3: Yes, the response rate of this compound to TrxR can be slow, sometimes requiring over two hours to reach its maximum fluorescence signal. If you are imaging too soon after probe application, the signal may be weak due to incomplete activation.
Q4: Can factors other than TrxR activity affect the this compound signal?
A4: While this compound is designed to be highly selective for TrxR, some studies suggest that other cellular reductants might non-specifically reduce 1,2-dithiolane-based probes. Additionally, environmental factors such as pH and the presence of quenching agents can influence the fluorescence intensity of the activated naphthalimide fluorophore.
Q5: How can photobleaching affect my experimental results?
Troubleshooting Guide
Issue 1: Weak or No Initial Signal
If you are observing a weak or no fluorescent signal after applying this compound, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient Probe Incubation Time | Increase the incubation time to allow for complete activation of the probe by TrxR. | After adding this compound to your cells (typically at a concentration of 10 µM), incubate for 2-4 hours. It is advisable to perform a time-course experiment (e.g., imaging at 1, 2, 3, and 4 hours post-incubation) to determine the optimal incubation time for your specific cell type and experimental conditions. |
| Low TrxR Activity in Cells | Use a positive control cell line known to have high TrxR activity. | Culture a cell line with well-characterized high TrxR expression alongside your experimental cells. Treat both with this compound under identical conditions to validate that the probe is functional. |
| Incorrect Imaging Settings | Ensure your microscope's excitation and emission filters are appropriate for the activated this compound fluorophore. | The activated naphthalimide fluorophore has a maximum absorbance around 440 nm and an emission maximum around 540 nm. Use a filter set that closely matches these wavelengths (e.g., a standard FITC or GFP filter set). |
| Suboptimal Probe Concentration | Optimize the concentration of this compound for your cell type. | Perform a concentration titration experiment, testing a range of this compound concentrations (e.g., 5 µM, 10 µM, 20 µM) to find the optimal balance between signal intensity and potential cytotoxicity. |
Issue 2: Rapid Signal Fading (Photobleaching)
If your initial signal is strong but fades quickly during image acquisition, implement the following strategies to mitigate photobleaching.
| Mitigation Strategy | Recommended Action | Experimental Protocol |
| Reduce Excitation Light Intensity | Lower the laser power or lamp intensity to the minimum level that provides a sufficient signal-to-noise ratio. | Use neutral density filters to attenuate the excitation light. For laser scanning confocal microscopes, reduce the laser power setting in the acquisition software. |
| Minimize Exposure Time | Use the shortest possible camera exposure time that allows for clear image acquisition. | In your imaging software, decrease the exposure time per frame. If the signal is too low, you can sometimes compensate by increasing the camera gain, but be mindful of introducing noise. |
| Reduce Frequency of Image Acquisition | For time-lapse experiments, increase the interval between successive image captures. | Instead of continuous imaging, capture images at longer intervals (e.g., every 5 or 10 minutes) to reduce the cumulative light exposure to the sample. |
| Use Antifade Mounting Media | For fixed-cell imaging, mount your coverslips with a commercially available antifade reagent. | After your final washing step, add a drop of an antifade mounting medium (e.g., ProLong™ Gold) to your slide before placing the coverslip. Allow it to cure as per the manufacturer's instructions. |
| Optimize Sample Environment | Ensure the pH of your imaging medium is stable and consider de-gassing solutions to remove dissolved oxygen, a known quencher of fluorescence. | Use a buffered imaging medium (e.g., HEPES-buffered saline) to maintain a stable pH. For specific applications where oxygen-mediated photobleaching is a major concern, specialized oxygen-scavenging systems can be added to the imaging medium. |
Visual Troubleshooting Workflows
Below are diagrams illustrating the decision-making process for troubleshooting common this compound imaging issues.
This compound Activation Pathway
The following diagram illustrates the mechanism of this compound activation by Thioredoxin Reductase (TrxR).
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging mi ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00112A [pubs.rsc.org]
- 3. This compound Supplier | CAS 1513848-14-0| Fluorescent probe| AOBIOUS [aobious.com]
Navigating TRFS-Green Experiments: A Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during TRFS-green experiments. The information is designed to assist researchers in obtaining reliable and reproducible results when using this fluorescent probe to measure thioredoxin reductase (TrxR) activity.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my fluorescent signal weak or absent?
-
Inadequate Incubation Time: this compound has a slow response rate, and it can take more than two hours to reach the maximal fluorescence signal.[1][2]
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Solution: Ensure an incubation period of at least 2-4 hours. For measurements in cell lysates, a 1-2 hour incubation is typically recommended.[1]
-
-
Low TrxR Activity: The target cells or lysate may have inherently low thioredoxin reductase activity.
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Solution: Use a positive control with known high TrxR activity to validate the assay setup. Consider using a higher concentration of cell lysate or a cell line known to have robust TrxR expression.
-
-
Incorrect Filter Sets: Using incorrect excitation and emission wavelengths will result in poor signal detection.
-
Solution: Use a fluorimeter or microscope with filters appropriate for this compound. The maximum absorbance of this compound is around 373 nm, and after activation by TrxR, the maximum absorbance shifts to approximately 440 nm, with an emission maximum at about 540 nm.[1]
-
-
Probe Degradation: Improper storage or handling of the this compound probe can lead to its degradation.
-
Solution: Store the probe as recommended by the manufacturer, protected from light and moisture. Prepare fresh dilutions for each experiment.
-
2. Why is there high background fluorescence?
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Residual this compound: Unbound probe remaining in the imaging medium can contribute to high background.
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Solution: Immediately before imaging, wash the cells with phosphate-buffered saline (PBS) or fresh medium to remove any residual this compound.[1]
-
-
Autofluorescence: Some cell types or media components can exhibit natural fluorescence at the wavelengths used for this compound.
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Solution: Image a sample of unstained cells (a negative control) to determine the baseline autofluorescence. This can be subtracted from the signal of the stained cells.
-
3. Is the observed fluorescence specific to TrxR activity?
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Off-Target Reactions: While this compound is designed to be highly selective for TrxR, concerns have been raised about its potential interaction with other cellular components, especially at non-physiological concentrations. It shows no response to predominant cellular thiols like GSH or Cys, or other endogenous reducing agents like vitamin C and NADPH.
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Solution: To confirm specificity, pretreat cells with a known TrxR inhibitor. A dose-dependent decrease in the fluorescence signal upon inhibitor treatment would support that the signal is TrxR-specific.
-
-
Interference from other Redox Enzymes: The specificity of this compound has been questioned regarding its lack of testing against other crucial redox enzymes like thioredoxin (Trx), glutathione reductase (GR), and glutaredoxin (Grx).
-
Solution: Be cautious in interpreting results and consider the broader cellular redox context. When possible, compare results with other methods of measuring TrxR activity. In bacterial cells, this compound has been found to be a substrate for Trxs and Grxs, but not for bacterial TrxR and GSH.
-
4. The response of my experiment is very slow. Can this be improved?
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Inherent Probe Kinetics: The slow response of this compound is due to a sluggish intramolecular cyclization step after the initial disulfide cleavage by TrxR.
-
Solution: Unfortunately, the slow kinetics are an intrinsic property of the this compound probe. For faster measurements, consider using a newer generation probe like "Fast-TRFS," which is reported to reach maximal fluorescence within minutes.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Concentration for Live Cell Imaging | 10 µM | |
| Incubation Time (Live Cells) | 2-4 hours | |
| Incubation Time (Cell Lysates) | 1-2 hours | |
| Excitation Wavelength (Activated) | ~440 nm | |
| Emission Wavelength | ~540 nm | |
| Fold Fluorescence Increase (approx.) | ~25-fold to ~30-fold |
Experimental Protocols
Measurement of TrxR Activity in Crude Cell Extracts:
-
Prepare Cell Lysates: Harvest cells and lyse them using a suitable buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
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Incubation with this compound: In a microplate, incubate the cell lysates with this compound for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter with excitation at approximately 440 nm and emission at around 540 nm. It is also possible to monitor the time-dependent increase in fluorescence.
Imaging TrxR Activity in Living Cells:
-
Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Cell Treatment (Optional): If testing for inhibition, pretreat the cells with the TrxR inhibitor in a dose-dependent manner.
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Probe Loading: Treat the cells with 10 µM this compound and incubate for 2-4 hours.
-
Washing: Before imaging, wash the cells with PBS or fresh medium to remove residual this compound.
-
Imaging: Observe the cells using a fluorescence microscope through the green fluorescent channel.
Visualizations
Caption: Activation pathway of the this compound probe.
References
Validation & Comparative
A Comparative Guide to TRFS-Green and Other Fluorescent Probes for Thioredoxin Reductase Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of thioredoxin reductase (TrxR) activity is crucial for understanding cellular redox homeostasis and its implications in various diseases, including cancer and neurodegenerative disorders. The development of fluorescent probes has provided powerful tools for real-time monitoring of TrxR activity in living cells and complex biological samples. This guide offers an objective comparison of TRFS-green, a widely used fluorescent probe for TrxR, with other notable alternatives, supported by experimental data and detailed protocols.
Performance Comparison of TrxR Fluorescent Probes
The selection of an appropriate fluorescent probe for TrxR detection depends on several factors, including the desired spectral properties, response time, sensitivity, and selectivity. The following table summarizes the key quantitative performance metrics of this compound and its main competitors.
| Probe | Excitation (nm) | Emission (nm) | Response Time | Fold Increase in Fluorescence | Selectivity (TrxR vs. GSH) | Michaelis Constant (Km) (µM) |
| This compound | ~373 (inactive), ~440 (active) | ~538 | > 2 hours | ~30-fold | 15.6-fold | 189[1] |
| TRFS-red | ~530 | Not specified | ~1.5 hours | ~90-fold | 12.8-fold | 51.8[1] |
| Mito-TRFS | ~438 | ~540 | ~1 hour | ~40-fold | Good | Not specified |
| Fast-TRFS | ~345 | ~460 | < 5 minutes | >150-fold | 55.7-fold | Not specified |
| Diselenide Probe | 531 | 580 | ~30 minutes | Not specified | ~20-fold | 15.89[2][3][4] |
Thioredoxin Reductase Signaling Pathway
The thioredoxin system plays a central role in maintaining cellular redox balance. The following diagram illustrates the catalytic cycle of thioredoxin reductase.
Caption: The catalytic cycle of the thioredoxin system.
Experimental Protocols
The following are generalized protocols for in vitro and live-cell imaging assays for TrxR activity using fluorescent probes. Specific parameters for each probe are detailed below.
In Vitro TrxR Activity Assay
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Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Prepare a stock solution of NADPH in the reaction buffer.
-
Prepare a solution of purified TrxR enzyme in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the fluorescent probe to a final concentration as specified for each probe.
-
Add NADPH to a final concentration of 200 µM.
-
Initiate the reaction by adding the TrxR enzyme.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.
-
Monitor the fluorescence signal over time until it reaches a plateau.
-
-
Data Analysis:
-
Subtract the background fluorescence from a control well containing all components except the enzyme.
-
Calculate the fold increase in fluorescence by dividing the final fluorescence intensity by the initial fluorescence intensity.
-
Live-Cell Imaging of TrxR Activity
-
Cell Culture and Plating:
-
Culture cells of interest in an appropriate medium.
-
Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
-
Probe Loading:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the fluorescent probe at the specified concentration in a serum-free medium for the recommended duration.
-
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe.
-
Probe-Specific Experimental Conditions:
-
This compound:
-
In Vitro: Use at 10 µM. The reaction may take over 2 hours to plateau.
-
Live-Cell Imaging: Use at 10 µM and incubate for 2-4 hours.
-
-
TRFS-red:
-
In Vitro: Use at 10 µM. The reaction plateaus in approximately 1.5 hours.
-
Live-Cell Imaging: Use at 1 µM and incubate for 30-120 minutes.
-
-
Mito-TRFS:
-
In Vitro: Use at 10 µM. The reaction reaches a plateau in about 60 minutes.
-
Live-Cell Imaging: Use at 10 µM.
-
-
Fast-TRFS:
-
In Vitro: Use at 10 µM. The reaction is complete within 5 minutes.
-
Live-Cell Imaging: Use at 10 µM, and fluorescence can be observed within 2 minutes.
-
-
Diselenide Probe:
-
In Vitro: The reaction with approximately 100 nM TrxR1 plateaus within 30 minutes.
-
Live-Cell Imaging: Use at 10 µM and incubate for 1 hour.
-
Mechanism of Action of this compound and Alternatives
The mechanism of action for the TRFS series of probes and the diselenide probe all rely on a "turn-on" fluorescence response upon interaction with TrxR.
Caption: Activation mechanisms of different TrxR fluorescent probes.
This compound and related probes feature a 1,2-dithiolane ring that is cleaved by TrxR. This is followed by an intramolecular cyclization reaction that releases the caged fluorophore, resulting in a significant increase in fluorescence. The slow step in this process is the cyclization, which accounts for the longer response times of probes like this compound. In contrast, Fast-TRFS is designed to become fluorescent immediately after the TrxR-mediated cleavage of its disulfide bond, bypassing the slower cyclization step and enabling a much faster response. The diselenide probe functions similarly, with the diselenide bond being the target for TrxR-mediated reduction.
References
- 1. A Diselenide turn-on Fluorescent Probe for the Detection of Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Diselenide Turn-On Fluorescent Probe for the Detection of Thioredoxin Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring Thioredoxin Reductase Activity: TRFS-green vs. Traditional Methods
For researchers, scientists, and drug development professionals, the accurate measurement of thioredoxin reductase (TrxR) activity is crucial for understanding cellular redox homeostasis and for the development of novel therapeutics. This guide provides an objective comparison of the fluorescent probe TRFS-green against conventional methods for determining TrxR activity, supported by experimental data and detailed protocols.
The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is a key antioxidant system in cells. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, robust and reliable methods for quantifying TrxR activity are in high demand. This guide focuses on this compound, a highly selective fluorescent probe, and compares its performance with the two most common methods: the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) assay and the insulin reduction assay.
Overview of TrxR Activity Assays
This compound is a cell-permeable, "off-on" fluorescent probe specifically designed for detecting mammalian TrxR activity in living cells.[1][2][3] Its mechanism relies on the TrxR-mediated reduction of a 1,2-dithiolane moiety, which triggers an intramolecular cyclization and releases a highly fluorescent naphthalimide derivative.[1][2] This results in a significant increase in green fluorescence, allowing for real-time monitoring of TrxR activity.
The DTNB (Ellman's) assay is a widely used colorimetric method. It measures the reduction of DTNB by TrxR in the presence of NADPH, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm. While simple and inexpensive, this assay is known to have low selectivity, as other cellular reductants and enzymes can also reduce DTNB.
The insulin reduction assay is a classic, indirect method for measuring TrxR activity. In this coupled-enzyme assay, TrxR reduces Trx, which in turn reduces the disulfide bonds in insulin. The reduction of insulin leads to the precipitation of its B-chain, which can be measured as an increase in turbidity at 650 nm. Alternatively, the consumption of NADPH can be monitored at 340 nm. This method is considered reliable but can be complex and less sensitive than fluorescent methods.
Quantitative Comparison of TrxR Activity Assays
The following table summarizes the key performance characteristics of this compound and its improved successors (TRFS-red and Fast-TRFS) in comparison to the DTNB and insulin reduction assays.
| Feature | This compound | TRFS-red | Fast-TRFS | DTNB Assay | Insulin Reduction Assay |
| Principle | Fluorescence (Off-On) | Fluorescence (Off-On) | Fluorescence (Off-On) | Colorimetric | Turbidimetric / Spectrophotometric |
| Detection Wavelength | Ex: ~438 nm, Em: ~538 nm | Red Emission | Ex: ~345 nm, Em: ~451 nm | 412 nm | 650 nm (turbidity) or 340 nm (NADPH) |
| Selectivity for TrxR | High (15.6-fold over GSH) | Moderate (12.8-fold over GSH) | Very High (56-fold over GSH) | Low (interference from other reductases and thiols) | High (relies on specific Trx-insulin interaction) |
| Response Time | Slow (~2-4 hours) | Faster than this compound (~1.5 hours) | Very Fast (~5 minutes) | Fast (minutes) | Slow (can be an endpoint assay) |
| Fluorescence/Signal Increase | Moderate (~25-30 fold) | High (~90-fold) | Very High (~80-fold) | N/A | N/A |
| Kinetic Parameter (Km) | 189 µM | 51.8 µM | N/A | N/A | N/A |
| Application in Living Cells | Yes | Yes | Yes | No (requires cell lysates) | No (requires cell lysates) |
| Key Advantages | High selectivity for mammalian TrxR, suitable for live-cell imaging. | Improved response time and signal increase over this compound. | Very fast response and high selectivity. | Simple, inexpensive, and well-established. | Classic and reliable method. |
| Key Disadvantages | Slow response time, moderate signal increase. | Lower selectivity over GSH compared to this compound. | Potential for fluorescence decrease after prolonged incubation due to re-oxidation. | Low selectivity, high background from other enzymes. | Indirect, can be complex and less sensitive. |
Experimental Protocols
This compound Assay for TrxR Activity in Cell Lysates
-
Preparation of Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of cell lysate (adjust protein concentration as needed).
-
Add 50 µL of a reaction buffer containing this compound (final concentration 5-10 µM) and NADPH (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~540 nm.
-
A control reaction without cell lysate should be included to measure background fluorescence.
-
DTNB Assay for TrxR Activity
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA.
-
DTNB solution: 10 mM DTNB in assay buffer.
-
NADPH solution: 10 mM NADPH in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of cell lysate or purified TrxR
-
20 µL of NADPH solution
-
-
To determine TrxR-specific activity, prepare a parallel set of wells containing a TrxR-specific inhibitor.
-
Initiate the reaction by adding 20 µL of DTNB solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
The rate of TNB formation is proportional to the TrxR activity and can be calculated using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).
-
Insulin Reduction Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM EDTA.
-
Insulin solution: 10 mg/mL insulin in a suitable buffer.
-
NADPH solution: 10 mM NADPH in assay buffer.
-
Recombinant Trx solution.
-
-
Assay Procedure (Turbidimetric Method):
-
In a cuvette or 96-well plate, mix:
-
Assay Buffer
-
Insulin solution (final concentration ~0.13 mM)
-
NADPH solution (final concentration ~0.2 mM)
-
Recombinant Trx
-
Cell lysate or purified TrxR
-
-
Monitor the increase in absorbance at 650 nm over time. The rate of increase in turbidity is proportional to the TrxR activity.
-
Visualizing the Mechanisms
This compound Activation Pathway
References
Validating TRFS-Green Results with Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TRFS-green assay and western blotting for the analysis of thioredoxin reductase (TrxR) activity and expression. This guide includes supporting experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
The thioredoxin system, with thioredoxin reductase (TrxR) as a central enzyme, plays a critical role in cellular redox homeostasis and is a key target in drug development. Accurate measurement of TrxR activity and expression is crucial for understanding its physiological and pathological roles. This compound is a fluorescent probe designed for imaging and quantifying TrxR activity in living cells and cell lysates.[1][2] Western blotting, a long-established technique, is the gold standard for identifying and quantifying specific proteins, including TrxR. This guide explores the validation of this compound results with western blotting, providing a framework for robust and reliable data generation.
Performance Comparison: this compound vs. Alternatives
While this compound offers a convenient method for measuring TrxR activity, it is important to consider its performance characteristics in comparison to other available probes. The following table summarizes key performance metrics of this compound and a more recent alternative, Fast-TRFS, providing a snapshot of their respective capabilities.
| Feature | This compound | Fast-TRFS |
| Response Time to TrxR | ~2 hours[1] | ~5 minutes[3] |
| Fluorescence Increase | ~30-fold[1] | >150-fold |
| Selectivity (TrxR vs. GSH) | 15.6-fold | 56-fold |
| Excitation Wavelength | ~377 nm | ~343 nm |
| Emission Wavelength | ~480 nm | ~451 nm |
Experimental Validation of this compound
For instance, studies have shown that pretreatment of cells with TrxR inhibitors in a dose-dependent manner inhibits the fluorescence signal of this compound. Furthermore, comparisons with newer probes like Fast-TRFS have been validated against the classic Trx-mediated endpoint insulin reduction assay in cells with shRNA-mediated knockdown of TrxR1, demonstrating a significant reduction in probe activation that correlates with reduced TrxR activity.
Experimental Protocols
This compound Assay for TrxR Activity in Cell Lysates
This protocol outlines the measurement of TrxR activity in crude cell extracts using this compound.
-
Cell Lysis:
-
Treat cells with the desired experimental conditions (e.g., with or without a TrxR inhibitor).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., NETN lysis buffer) and collect the supernatant after centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
This compound Incubation:
-
In a microplate, incubate the cell lysates with this compound (final concentration typically 10 µM) for 1-2 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorimeter with excitation at approximately 440 nm and emission at approximately 540 nm. It is also possible to monitor the time-dependent increase in fluorescence.
-
Western Blot Protocol for Thioredoxin Reductase (TrxR)
This protocol provides a general procedure for the detection of TrxR protein levels by western blotting.
-
Sample Preparation:
-
Prepare cell lysates as described in the this compound protocol.
-
Determine the protein concentration of each lysate.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
-
SDS-PAGE:
-
Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for TrxR (e.g., rabbit anti-Thioredoxin Reductase 1 polyclonal antibody) overnight at 4°C with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein stain) to determine the relative expression of TrxR.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for validating this compound results with western blot.
Caption: Activation mechanism of the this compound fluorescent probe.
References
- 1. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
TRFS-Green: A Critical Comparison of its Specificity for Mammalian Thioredoxin Reductase
For researchers, scientists, and drug development professionals, the accurate measurement of specific enzyme activity is paramount. This guide provides a comprehensive comparison of TRFS-green, a fluorescent probe designed for the detection of mammalian thioredoxin reductase (TrxR), with other alternatives, supported by experimental data and detailed methodologies.
This compound was developed as a highly selective "off-on" fluorescent probe for imaging the selenoprotein thioredoxin reductase (TrxR) in living cells.[1][2][3] Its mechanism relies on a TrxR-mediated disulfide cleavage of a 1,2-dithiolane scaffold, which is followed by an intramolecular cyclization that releases a masked naphthalimide fluorophore, resulting in a green fluorescence signal.[1][4] While initially reported to be highly specific for mammalian TrxR, subsequent studies have revealed a more complex reactivity profile, particularly when comparing its activity in mammalian versus bacterial systems. This guide will delve into the specificity of this compound, present comparative data with other probes, and provide insights into the underlying biochemical differences that govern its reactivity.
Comparative Analysis of this compound Specificity
Initial studies demonstrated that this compound exhibits high selectivity for mammalian TrxR over other related enzymes and various small molecule thiols. However, this specificity does not extend to all biological systems. In bacterial cells, this compound is not a substrate for bacterial TrxR. Instead, it is reduced by the thioredoxin (Trx) and glutaredoxin (Grx) systems. This crucial distinction highlights that the selectivity of this compound is dependent on the specific type of TrxR and the broader redox environment.
| Probe | Target in Mammalian Systems | Target in Bacterial Systems | Reported Selectivity over GSH (Mammalian) | Response Time | Key Characteristics |
| This compound | Mammalian TrxR | Thioredoxins (Trxs) and Glutaredoxins (Grxs) | 15.6-fold | Slow (>2 hours) | First green fluorescent probe for mammalian TrxR. |
| TRFS-red | Mammalian TrxR | Not extensively reported | 12.8-fold | Moderate (~1.5 hours) | Improved response rate and higher fluorescence signal compared to this compound. |
| Fast-TRFS | Mammalian TrxR | Bacterial Trx and GSH systems | 56-fold | Fast (~5 minutes) | Significantly faster response and higher selectivity than this compound and TRFS-red. |
It is also important to note that some research has questioned the general specificity of probes based on the 1,2-dithiolane scaffold, suggesting they can be non-specifically reduced by a wider range of cellular reductants than initially reported.
Signaling Pathway and Experimental Workflow
To understand the function and evaluation of this compound, it is essential to visualize its activation mechanism and the typical workflow for assessing its specificity.
This compound Activation Pathway
The activation of this compound is a two-step process initiated by mammalian TrxR.
Caption: Mechanism of this compound activation by mammalian TrxR.
Experimental Workflow for Specificity Testing
A typical experiment to determine the specificity of a fluorescent probe for TrxR involves incubation with the enzyme and various other potential reductants.
Caption: Workflow for assessing the specificity of a TrxR probe.
Detailed Experimental Protocols
The following are generalized protocols for assessing the specificity of this compound. Specific concentrations and incubation times may vary based on the experimental setup.
In Vitro Specificity Assay
Objective: To determine the reactivity of this compound with purified mammalian TrxR versus other enzymes and small molecule thiols.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare solutions of purified recombinant mammalian TrxR, bacterial TrxR, glutathione reductase (GR), thioredoxin (Trx), and glutaredoxin (Grx) in an appropriate buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Prepare solutions of NADPH (e.g., 10 mM) and GSH (e.g., 100 mM).
-
-
Reaction Setup:
-
In a 96-well plate, set up reaction mixtures containing the buffer, NADPH (final concentration, e.g., 200 µM), and the enzyme or thiol to be tested (e.g., mammalian TrxR at 50 nM, GR at 50 nM, GSH at 1 mM).
-
Include control wells with no enzyme/thiol.
-
-
Initiation and Measurement:
-
Add this compound to each well to a final concentration of 10 µM.
-
Measure the fluorescence intensity at 37°C using a microplate reader with excitation at ~440 nm and emission at ~540 nm.
-
Record measurements at regular intervals for a period of up to 2-4 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity over time for each condition to determine the reaction rate.
-
Compare the fluorescence signal generated in the presence of mammalian TrxR to that of other analytes.
-
Cellular Imaging for TrxR Activity
Objective: To visualize TrxR activity in living cells using this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa cells) in a suitable imaging dish or plate and culture overnight.
-
For inhibitor studies, pre-treat cells with a TrxR inhibitor (e.g., auranofin) for a specified time.
-
-
Probe Loading:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with this compound (e.g., 10 µM in serum-free medium) for 2-4 hours at 37°C.
-
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (e.g., excitation ~488 nm, emission ~525 nm).
-
-
Analysis:
-
Quantify the fluorescence intensity in the cells.
-
Compare the fluorescence in control cells versus inhibitor-treated cells to confirm that the signal is dependent on TrxR activity.
-
Conclusion
This compound is a valuable tool for studying mammalian TrxR, particularly in cell-based imaging applications. However, its utility is context-dependent. The key takeaway for researchers is that while this compound shows a degree of specificity for mammalian TrxR over other mammalian redox enzymes and small molecules, this selectivity does not hold true in bacterial systems where it is readily reduced by Trx and Grx. For studies requiring high specificity and rapid kinetics, newer generation probes such as Fast-TRFS may be a more suitable alternative. As with any chemical probe, careful validation and the use of appropriate controls are essential for the accurate interpretation of experimental results. The structural and mechanistic differences between mammalian and bacterial thioredoxin reductases, primarily the presence of a C-terminal selenocysteine residue in the mammalian enzyme, are likely the basis for the observed specificity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of TRFS-green: A Comparative Guide to Reductase Cross-reactivity
For researchers in cellular biology and drug development, the precise detection of specific enzymatic activity is paramount. This guide provides a detailed comparison of the fluorescent probe TRFS-green and its alternatives, focusing on their cross-reactivity with various cellular reductases. Through an objective analysis of available experimental data, we aim to equip researchers with the necessary information to select the most appropriate tool for their studies of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.
Performance Against Other Reductases: A Quantitative Comparison
This compound was designed as a highly selective fluorescent probe for mammalian thioredoxin reductase (TrxR)[1]. Its activation mechanism, involving a TrxR-mediated disulfide bond cleavage followed by intramolecular cyclization, was intended to ensure specificity[2]. However, subsequent investigations have revealed a nuanced cross-reactivity profile, particularly when compared to its improved successors, TRFS-red and Fast-TRFS.
The data presented below summarizes the selectivity of these probes, primarily focusing on their response to TrxR versus the abundant cellular thiol, glutathione (GSH).
| Probe | Target Reductase | Fluorescence Fold Increase (vs. background) | Selectivity for TrxR over GSH (Fold) | Response Time |
| This compound | Mammalian TrxR | ~30-fold[3] | 15.6[3][4] | > 2 hours |
| TRFS-red | Mammalian TrxR | ~90-fold | 12.8 | ~1.5 hours |
| Fast-TRFS | Mammalian TrxR | >150-fold | 56 | < 5 minutes |
While this compound exhibits a notable preference for TrxR over GSH, studies have indicated that it is not entirely inert to other components of the cellular redox machinery. In bacterial systems, this compound has been shown to be a substrate for thioredoxins (Trxs) and glutaredoxins (Grxs), but not for bacterial TrxR or GSH. This suggests that the broader cellular context can influence the probe's reactivity.
Fast-TRFS, a more recent development, not only offers a significantly faster response and higher fluorescence signal but also demonstrates superior selectivity for TrxR over GSH. While it shows minimal interference from other species like glutathione reductase (GR), Trx, and various small molecules in mammalian systems, it can also be activated by bacterial Trx and Grx systems.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed experimental protocols are crucial. The following is a representative methodology for assessing the in vitro cross-reactivity of TRFS-series probes.
In Vitro Reductase Activity Assay:
Objective: To quantify the fluorescence response of this compound or its analogues to various purified reductases.
Materials:
-
This compound, TRFS-red, or Fast-TRFS probe (e.g., 10 µM final concentration)
-
Purified mammalian thioredoxin reductase (TrxR, e.g., 50 nM final concentration)
-
Purified glutathione reductase (GR, e.g., 50 nM final concentration)
-
Purified thioredoxin (Trx, e.g., 1 µM final concentration)
-
Purified glutaredoxin (Grx, e.g., 1 µM final concentration)
-
NADPH (e.g., 200 µM final concentration)
-
Glutathione (GSH, e.g., 1 mM final concentration)
-
Assay Buffer: Tris-HCl (50 mM), EDTA (1 mM), pH 7.4
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, NADPH, and the specific reductase or thiol to be tested (TrxR, GR, Trx + TrxR, Grx + GR + GSH, or GSH alone).
-
To initiate the reaction, add the fluorescent probe to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe (e.g., for this compound, Ex/Em ≈ 440/540 nm).
-
Record fluorescence readings at regular intervals (e.g., every minute for Fast-TRFS, every 15-30 minutes for this compound) over a designated period (e.g., up to 4 hours for this compound).
-
A control reaction containing the probe and NADPH in the assay buffer without any reductase should be included to determine the background fluorescence.
-
Calculate the fold increase in fluorescence by dividing the fluorescence intensity of the enzyme-containing wells by the average intensity of the control wells.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
References
- 1. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Supplier | CAS 1513848-14-0| Fluorescent probe| AOBIOUS [aobious.com]
- 3. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
TRFS-Green vs. Antibody-Based Methods: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of cellular analysis, selecting the optimal method for detecting and quantifying specific proteins or enzymatic activities is a critical decision. This guide provides a comprehensive comparison of TRFS-green, a fluorescent probe-based method, and traditional antibody-based techniques such as ELISA and Western Blotting, with a focus on the detection of Thioredoxin Reductase (TrxR).
This document will delve into the fundamental principles, experimental workflows, and performance characteristics of each method, supported by experimental data and detailed protocols. The goal is to equip researchers with the necessary information to make an informed choice based on their specific experimental needs, whether it be high-throughput screening, in-depth mechanistic studies, or routine protein detection.
At a Glance: this compound vs. Antibody-Based Methods
| Feature | This compound | Antibody-Based Methods (ELISA, Western Blot) |
| Principle | "Off-On" fluorescence upon enzymatic activity | Antigen-antibody binding |
| Target | Thioredoxin Reductase (TrxR) activity in living cells.[1] | Specific protein (antigen) presence and quantity |
| Primary Advantage | Real-time imaging in living cells, high selectivity for TrxR.[1][2] | High specificity for target protein, well-established protocols |
| Key Limitation | Slow response time (can be over 2 hours). | Generally requires cell lysis, not suitable for live-cell imaging |
| Quantification | Relative fluorescence intensity | Absolute or relative quantification |
| Throughput | High-throughput screening potential. | ELISA: High; Western Blot: Low to medium |
In-Depth Comparison: Performance and Workflow
Quantitative Performance Data
The following table summarizes the key quantitative performance metrics for this compound and representative antibody-based methods. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on specific experimental conditions and reagents.
| Parameter | This compound | ELISA (Typical) | Western Blot (Typical) |
| Limit of Detection | Dependent on TrxR activity and imaging system | 0.2 ng/mL. | Lower sensitivity than ELISA. |
| Dynamic Range | Narrower, dependent on probe concentration and enzyme kinetics | 0.2-50 ng/mL. | Semi-quantitative, dependent on antibody and detection system. |
| Assay Time | > 2 hours for maximal signal. | ~4-5 hours. | > 1 day |
| Hands-on Time | ~1-2 hours. | ~1.5 hours. | Several hours |
| Specificity | High selectivity for TrxR over other thiols like GSH. | High, dependent on antibody quality | High, provides molecular weight confirmation. |
| Live-cell Imaging | Yes. | No | No |
Signaling Pathway and Experimental Workflows
Thioredoxin Reductase Signaling Pathway
Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis, regulating signaling pathways, and protecting against oxidative stress. The following diagram illustrates the central role of TrxR in this pathway.
Caption: The Thioredoxin Reductase (TrxR) signaling pathway.
This compound Experimental Workflow
This compound is a fluorescent probe that is non-fluorescent until it is specifically reduced by TrxR, leading to the release of a fluorescent molecule. This "off-on" mechanism allows for the direct visualization of TrxR activity in living cells.
Caption: Experimental workflow for this compound assay.
ELISA (Enzyme-Linked Immunosorbent Assay) Workflow
ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. The sandwich ELISA format is commonly used for its high specificity and sensitivity.
References
A Comparative Guide to Fluorescent Probes for Thioredoxin Reductase: Limitations and Alternatives to TRFS-green
For researchers, scientists, and drug development professionals, the accurate measurement of thioredoxin reductase (TrxR) activity is crucial for understanding cellular redox homeostasis and its implications in various diseases. This guide provides a critical comparison of TRFS-green, a widely used fluorescent probe for TrxR, with its alternatives, highlighting key performance differences and providing detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a key antioxidant system in cells. TrxR, a selenocysteine-containing enzyme, is a central player in maintaining the cellular redox balance. Its dysregulation has been linked to various pathological conditions, including cancer and neurodegenerative diseases, making it an important target for drug development. Fluorescent probes are invaluable tools for monitoring TrxR activity in real-time within living cells.
Performance Comparison of TrxR Fluorescent Probes
This compound was the first-generation fluorescent probe designed for the detection of TrxR. However, its limitations, primarily a slow response time, have led to the development of improved alternatives such as TRFS-red and Fast-TRFS. The following table summarizes the key performance characteristics of these probes.
| Feature | This compound | TRFS-red | Fast-TRFS |
| Excitation Wavelength | ~438 nm | ~615 nm | ~345 nm |
| Emission Wavelength | ~538 nm | ~661 nm | ~460 nm |
| Response Time | > 2 hours | ~1.5 hours | < 5 minutes |
| Fluorescence Increase | ~30-fold | ~90-fold | >150-fold |
| Selectivity for TrxR over GSH | ~15.6-fold | ~12.8-fold | ~56-fold |
Limitations of this compound
While this compound is highly selective for TrxR over other cellular thiols like glutathione (GSH) and cysteine (Cys)[1], its practical application in research is hampered by several key limitations:
-
Slow Response Rate: The activation of this compound is a two-step process involving TrxR-mediated disulfide bond cleavage followed by an intramolecular cyclization to release the fluorophore.[1][2] This cyclization step is sluggish, leading to a significant delay of over two hours to reach the maximum fluorescence signal.[1] This slow kinetic profile makes it unsuitable for monitoring rapid changes in TrxR activity.
-
Moderate Fluorescence Signal: this compound exhibits a moderate fluorescence enhancement of approximately 30-fold upon activation.[1] Newer probes offer a much stronger signal, which is advantageous for imaging applications, especially when TrxR expression is low.
-
Potential for Non-specific Reduction: Some studies have raised concerns about the specificity of probes based on the 1,2-dithiolane scaffold, including this compound. There is evidence to suggest that these probes can be non-specifically reduced by a range of cellular reductants other than TrxR, which could lead to an overestimation of TrxR activity.
Improved Alternatives: TRFS-red and Fast-TRFS
To address the shortcomings of this compound, second and third-generation probes have been developed with significantly improved properties.
-
TRFS-red: This probe was designed to have a faster response rate and a higher fluorescence increase compared to this compound. With a response time of about 1.5 hours and a ~90-fold fluorescence enhancement, TRFS-red offers better sensitivity. However, its selectivity over GSH is slightly lower than that of this compound.
-
Fast-TRFS: As its name suggests, Fast-TRFS provides a rapid response, reaching maximum fluorescence within 5 minutes of incubation with TrxR. It also boasts a substantial fluorescence increase of over 150-fold and superior selectivity for TrxR over GSH (~56-fold). The activation mechanism of Fast-TRFS is a single-step reduction of the disulfide bond, which accounts for its rapid kinetics.
Experimental Protocols
Below are detailed protocols for the application of this compound, TRFS-red, and Fast-TRFS in both live cell imaging and in vitro assays.
Live Cell Imaging
Materials:
-
This compound, TRFS-red, or Fast-TRFS probe
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Cell Culture: Seed cells on a suitable imaging dish and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the probe (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the recommended duration:
-
This compound: 2-4 hours
-
TRFS-red: 1-2 hours
-
Fast-TRFS: 15-30 minutes
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells and immediately proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets for each probe.
In Vitro TrxR Activity Assay
Materials:
-
This compound, TRFS-red, or Fast-TRFS probe
-
Recombinant TrxR enzyme or cell/tissue lysates
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, NADPH (final concentration ~200 µM), and the TrxR source (purified enzyme or lysate).
-
Probe Addition: Add the fluorescent probe to each well to a final concentration of 10 µM.
-
Incubation and Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe at regular intervals (e.g., every 1-5 minutes) for a total duration of:
-
This compound: up to 4 hours
-
TRFS-red: up to 2 hours
-
Fast-TRFS: up to 30 minutes
-
-
Data Analysis: Plot the fluorescence intensity against time to determine the reaction rate. The rate of fluorescence increase is proportional to the TrxR activity.
Visualizing the Mechanisms
The following diagrams illustrate the activation mechanisms of this compound and Fast-TRFS.
References
A Comparative Analysis of TRFS-Green and Its Derivatives for Thioredoxin Reductase Detection
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate detection and imaging of enzymatic activity. This guide provides a comprehensive comparison of TRFS-green and its derivatives, a class of fluorescent probes designed to detect thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.
This analysis presents a side-by-side comparison of the performance of this compound, TRFS-red, Fast-TRFS, and Mito-TRFS, supported by experimental data. Detailed protocols for their use in both in vitro and live-cell imaging applications are provided, along with visualizations of the underlying signaling pathway and experimental workflows.
Performance Characteristics
The following table summarizes the key quantitative performance metrics of this compound and its derivatives, allowing for a direct comparison of their spectral properties, response times, and signal enhancement.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fluorescence Increase (-fold) | Response Time | Key Feature |
| This compound | 438[1] | 538[1] | Not widely reported | ~30[1] | > 2 hours[1] | First-generation green emitting probe |
| TRFS-red | 615[1] | 661 | Not widely reported | ~90 | ~1.5 hours | Red-shifted emission for reduced autofluorescence |
| Fast-TRFS | 345 | 460 | 0.033 → 0.406 | > 150 | < 5 minutes | Rapid response and high signal enhancement |
| Mito-TRFS | 486 | 525 | 0.34 (unactivated) | Not specified | Not specified | Mitochondria-targeting |
Mechanism of Action and Signaling Pathway
This compound and its derivatives operate as "off-on" fluorescent probes. Their activation is initiated by the enzymatic activity of thioredoxin reductase (TrxR). The general mechanism involves a TrxR-mediated reduction of a disulfide bond within the probe's 1,2-dithiolane scaffold. This initial step is followed by an intramolecular cyclization reaction, which liberates a masked fluorophore, resulting in a significant increase in fluorescence emission.
The thioredoxin system plays a crucial role in maintaining the cellular redox balance. The signaling pathway involving TrxR is outlined in the diagram below.
Caption: The Thioredoxin Reductase Signaling Pathway.
Experimental Workflows
The selection of a specific TRFS probe and experimental protocol will depend on the research question and the experimental system. Below are diagrams illustrating typical workflows for in vitro and live-cell imaging experiments.
Caption: Workflow for In Vitro Detection of TrxR Activity.
Caption: Workflow for Live-Cell Imaging of TrxR Activity.
Experimental Protocols
In Vitro Assay for Thioredoxin Reductase Activity
This protocol provides a general guideline for measuring TrxR activity in solution using TRFS probes.
Materials:
-
This compound or its derivative (stock solution in DMSO)
-
Recombinant human TrxR1
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the TRFS probe in assay buffer. The final concentration will depend on the specific probe, but a typical starting point is 10 µM.
-
Prepare a solution of TrxR in assay buffer.
-
Prepare a solution of NADPH in assay buffer. A typical final concentration is 200 µM.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to the desired final volume.
-
Add the TrxR solution.
-
Add the TRFS probe solution.
-
Initiate the reaction by adding the NADPH solution.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (see table above).
-
For kinetic assays, record the fluorescence at regular intervals over a set period. For endpoint assays, measure the fluorescence after a predetermined incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence from a control well containing all components except the enzyme.
-
Plot the fluorescence intensity over time for kinetic assays or compare the endpoint fluorescence values between different conditions.
-
Live-Cell Imaging of Thioredoxin Reductase Activity
This protocol outlines the steps for visualizing TrxR activity in living cells.
Materials:
-
This compound or its derivative (stock solution in DMSO)
-
Cells of interest
-
Cell culture medium
-
Imaging-compatible plates or coverslips
-
Fluorescence microscope with appropriate filter sets
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
Procedure:
-
Cell Culture:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of the TRFS probe in serum-free medium or an appropriate buffer. A typical final concentration is 1-10 µM.
-
Remove the culture medium from the cells and wash with a balanced salt solution.
-
Incubate the cells with the probe-containing medium for the recommended time (this will vary depending on the probe; for example, 2 hours for Mito-TRFS).
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells gently two to three times with pre-warmed live-cell imaging buffer to remove any excess, unbound probe.
-
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire images using the appropriate excitation and emission filters for the selected probe.
-
For time-lapse imaging, acquire images at regular intervals to monitor changes in fluorescence over time.
-
-
Data Analysis:
-
Use image analysis software to quantify the fluorescence intensity within cells or specific subcellular regions (e.g., mitochondria for Mito-TRFS).
-
Compare the fluorescence intensity between different experimental groups (e.g., control vs. drug-treated).
-
Note: It is crucial to optimize probe concentration and incubation time for each cell type and experimental condition to achieve the best signal-to-noise ratio and minimize potential cytotoxicity.
References
Validating Thioredoxin Reductase Inhibition: A Comparative Guide to TRFS-Green and a Known Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The thioredoxin system, with thioredoxin reductase (TrxR) as a central enzyme, is a critical regulator of cellular redox balance and a promising target for therapeutic intervention, particularly in oncology. Validating the inhibition of TrxR is a crucial step in the development of novel inhibitors. This guide provides a comprehensive comparison of methodologies for validating TrxR inhibition, focusing on the fluorescent probe TRFS-green and the well-established inhibitor Auranofin. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their experiments.
Performance Comparison of TrxR Inhibitors
The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different enzyme inhibitors. The following table summarizes the IC50 values for Auranofin and other selected TrxR inhibitors, highlighting the variability across different experimental systems.
| Inhibitor | IC50 Value | Enzyme Source/Cell Line | Assay Method | Reference |
| Auranofin | ~88 nM | Purified H. pylori TrxR | Cell-free assay | [1] |
| 4.71 µM | MDA-MB-435S breast cancer cells | Cell-based assay | [2] | |
| 4.85 µM | MDA-MB-231 breast cancer cells | Cell-based assay | [2] | |
| 4.17 µM | BT549 breast cancer cells | Cell-based assay | [2] | |
| TRi-1 | 20 µM (for cellular TrxR1 inhibition) | B16-F10 melanoma cells | Cell-based activity assay | [3] |
| TRi-2 | 3 µM (for cellular TrxR1 inhibition) | B16-F10 melanoma cells | Cell-based activity assay | |
| IQ9 | 0.2 - 2 µM | Breast cancer cell lines | Cell growth and colony formation | |
| Curcumin | 25.0 µM | Purified TrxR | Enzyme inhibition assay | |
| Palmarumycin CP1 | 0.35 µM | Purified human TrxR1 | Enzyme inhibition assay | |
| PX-916 | 0.28 µM | Purified human TrxR1 | Enzyme inhibition assay |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions such as enzyme/cell source, substrate concentration, and assay methodology can significantly influence the results. The data presented here is for illustrative purposes.
Visualizing TrxR Inhibition and Validation
To better understand the underlying mechanisms and experimental procedures, the following diagrams, generated using the DOT language, illustrate the TrxR signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: Mechanism of TrxR inhibition by Auranofin and detection by this compound.
Caption: A typical experimental workflow for validating a TrxR inhibitor.
Experimental Protocols
Protocol 1: Validating TrxR Inhibition using this compound in Live Cells
This protocol describes a cell-based assay to measure the inhibition of TrxR activity using the fluorescent probe this compound.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound probe (stock solution in DMSO)
-
Known TrxR inhibitor (e.g., Auranofin, stock solution in DMSO)
-
Test compound(s) (stock solution in a suitable solvent)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the known inhibitor (Auranofin) and the test compound(s) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitors for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
This compound Loading:
-
Prepare a working solution of this compound in cell culture medium. A final concentration of 5-10 µM is often used, but this should be optimized for the specific cell line.
-
Remove the inhibitor-containing medium and add the this compound working solution to each well.
-
-
Incubation: Incubate the cells with this compound for 1-2 hours at 37°C, protected from light. The slow response time of this compound may necessitate longer incubation periods.
-
Fluorescence Measurement:
-
After incubation, wash the cells once with PBS to remove excess probe.
-
Add fresh PBS or culture medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation at ~485 nm and emission at ~535 nm). Alternatively, visualize and capture images using a fluorescence microscope with a suitable filter set.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the inhibitor-treated wells to the vehicle control.
-
Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Alternative Validation using the DTNB Assay
The 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) assay is a classic colorimetric method to measure TrxR activity and can be used to validate the findings from the this compound assay. This assay is typically performed with cell lysates or purified enzyme.
Materials:
-
Cell lysate or purified TrxR
-
DTNB solution
-
NADPH solution
-
Assay buffer (e.g., potassium phosphate buffer with EDTA)
-
Known TrxR inhibitor (e.g., Auranofin)
-
Test compound(s)
-
96-well clear microplate
-
Spectrophotometer or microplate reader capable of reading absorbance at 412 nm
Procedure:
-
Preparation of Cell Lysate (if applicable):
-
Harvest cells and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add the assay buffer, cell lysate (or purified enzyme), and different concentrations of the known inhibitor or test compound(s). Include a vehicle control.
-
Pre-incubate the mixture for a specific time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add NADPH solution to each well.
-
Initiate the reaction by adding the DTNB solution to each well.
-
-
Absorbance Measurement: Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader. The increase in absorbance corresponds to the reduction of DTNB to 2-nitro-5-thiobenzoate (TNB).
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration.
-
Normalize the reaction rates of the inhibitor-treated samples to the vehicle control.
-
Plot the normalized reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Validating the inhibition of thioredoxin reductase is a multifaceted process that benefits from the use of complementary methodologies. The this compound fluorescent probe offers a convenient and sensitive method for assessing TrxR activity in live cells, making it well-suited for initial screening and cellular characterization of inhibitors. However, its slow kinetics should be taken into consideration when designing experiments.
Auranofin serves as an excellent positive control and benchmark for new potential inhibitors due to its well-documented and potent inhibition of TrxR. For robust validation, it is recommended to confirm the results obtained with this compound using an alternative, independent method such as the classic DTNB assay with cell lysates or purified enzyme. By combining these approaches, researchers can confidently identify and characterize novel and effective inhibitors of thioredoxin reductase for further therapeutic development.
References
- 1. Auranofin and its analogs as prospective agents for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Thioredoxin Reductase Activity Assays: Focus on TRFS-Green Reproducibility and Alternatives
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of thioredoxin reductase (TrxR) activity is crucial for understanding cellular redox homeostasis and for the development of novel therapeutics. This guide provides a comprehensive comparison of the TRFS-green fluorescent probe with its alternatives, offering insights into their reproducibility, performance, and experimental protocols.
The this compound assay is a tool for imaging and quantifying the activity of selenoprotein thioredoxin reductase (TrxR), a key enzyme in cellular redox control.[1][2] While it offers high selectivity for TrxR over other cellular thiols like GSH and Cys, its reproducibility can be impacted by several factors, most notably its slow reaction kinetics.[1][3] This guide delves into the performance of this compound, compares it with newer-generation probes, and provides the necessary details for researchers to make informed decisions for their experimental needs.
Performance Comparison of TRFS Probes
The development of fluorescent probes for TrxR has evolved, leading to alternatives that address the limitations of this compound. The following table summarizes the key performance indicators of this compound, TRFS-red, and the more recent Fast-TRFS.
| Feature | This compound | TRFS-red | Fast-TRFS | DTNB Assay (Colorimetric) |
| Detection Principle | "Off-On" Fluorescence | "Off-On" Fluorescence | "Off-On" Fluorescence | Colorimetric |
| Response Time | > 2 hours[3] | ~ 1.5 hours | < 5 minutes | Minutes |
| Fluorescence Increase | ~30-fold | ~90-fold | ~80-fold | N/A |
| Selectivity for TrxR over GSH | 15.6-fold | 12.8-fold | 55.7-fold | Can have interference from other reductases |
| Excitation Wavelength | ~373 nm (inactive), ~440 nm (active) | Not specified | ~345 nm | N/A |
| Emission Wavelength | ~480 nm / 538 nm | Red fluorescence | ~451 nm (blue) | 412 nm |
| Primary Limitation | Slow response rate | Slower than Fast-TRFS | Potential for off-target reactions in bacterial systems | Potential for non-specific reduction |
Experimental Protocols
Reproducibility of results is intrinsically linked to the adherence to well-defined experimental protocols. Below are detailed methodologies for the this compound assay and its faster alternative, Fast-TRFS, along with a standard colorimetric TrxR assay for comparison.
This compound Assay Protocol
This protocol is intended for the measurement of TrxR activity in cell lysates or for live-cell imaging.
1. Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., TE buffer: 50 mM Tris-HCl, 1mM EDTA, pH 7.4).
2. Measurement in Cell Lysates:
-
Prepare cell lysates in cold assay buffer.
-
Incubate the cell lysate with this compound (final concentration typically 10 µM) for 1-2 hours.
-
Measure the fluorescence intensity using a fluorimeter with excitation at ~440 nm and emission at ~540 nm. A time-dependent measurement can also be performed.
3. Live-Cell Imaging:
-
Treat cells with this compound (e.g., 10 µM) for 2-4 hours.
-
Wash the cells with PBS or fresh medium to remove residual probe.
-
Observe the cells under a fluorescence microscope using the green fluorescent channel.
Fast-TRFS Assay Protocol
This protocol is suitable for rapid detection of TrxR activity.
1. Reagent Preparation:
-
Prepare a stock solution of Fast-TRFS (e.g., 10 mM in DMSO).
-
Prepare the necessary assay buffer.
2. Assay in Solution/Cell Lysates:
-
Incubate the sample (e.g., recombinant TrxR or cell lysate) with Fast-TRFS (final concentration typically 10 µM).
-
The maximal fluorescence signal is typically reached within 5 minutes.
-
Measure fluorescence with excitation at ~345 nm and emission at ~451 nm.
3. Live-Cell Imaging:
-
Treat cells with Fast-TRFS (e.g., 10 µM). A blue fluorescence signal can appear within 2 minutes in cells like HeLa.
-
Image the cells using a fluorescence microscope.
DTNB-Based Colorimetric TrxR Assay (Alternative Method)
This is a classic, non-fluorescent method for measuring TrxR activity.
1. Principle:
-
TrxR catalyzes the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by NADPH to TNB (5-thio-2-nitrobenzoic acid), which has a strong yellow color.
2. Procedure:
-
Prepare cell or tissue lysates.
-
To distinguish TrxR-specific activity from that of other DTNB-reducing enzymes (like glutathione reductase), two parallel reactions are set up: one with the sample and one with the sample plus a specific TrxR inhibitor.
-
The reaction is initiated by adding DTNB, and the absorbance is measured at 412 nm over time.
-
The TrxR-specific activity is the difference between the total DTNB reduction and the reduction in the presence of the inhibitor.
Signaling Pathways and Experimental Workflows
To aid in the conceptual understanding of these assays, the following diagrams illustrate the mechanism of action of the TRFS probes and a typical experimental workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of TRFS-green: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves and a lab coat or other protective clothing.[1]
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols.
General Handling Advice:
-
Avoid all direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated work area.
-
Thoroughly wash hands after handling the compound.
Step-by-Step Disposal Protocol
This protocol is designed around a safety-first approach for chemical waste management.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step to ensure safe disposal.
-
Aqueous Waste: Collect all aqueous solutions containing TRFS-green in a dedicated, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Organic Waste: If this compound is dissolved in an organic solvent (e.g., DMSO), collect it in a designated organic waste container. Ensure the container is compatible with the solvent used.
-
Solid Waste: Dispose of all contaminated lab supplies, such as gloves, pipette tips, and absorbent paper, as solid hazardous waste. These items should be placed in a sealed and clearly labeled bag or container.
-
Empty Vials: The original this compound vial should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous chemical waste. Subsequent rinses may be permissible for drain disposal with copious amounts of water, but this is strictly dependent on your local EHS guidelines.
Step 2: Labeling and Storage of Waste
Accurate and clear labeling is mandatory for the safe handling and disposal of hazardous waste.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
If the waste is a solution, list all components, including solvents and their approximate concentrations.
-
Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
Step 3: Arranging for Disposal
-
Once a waste container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for requesting a waste pickup.
NEVER dispose of this compound or its contaminated materials in the regular trash or down the sink without following the triple-rinse protocol and obtaining explicit permission from your EHS department.
Data Summary
| Item | Specification | Source |
| Chemical Name | This compound | |
| CAS Number | 1513848-14-0 | |
| Primary Hazard | Potential chemical irritant; full toxicological properties not yet known. | |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. | |
| Waste Streams | Aqueous Hazardous Waste, Organic Hazardous Waste, Solid Hazardous Waste. | |
| Empty Container Disposal | Triple-rinse; collect first rinse as hazardous waste. |
Experimental Protocols Cited
While this document focuses on disposal, the operational use of this compound involves its application as a fluorescent probe for detecting TrxR activity in living cells or cell lysates. A typical experimental protocol involves:
-
Preparation of this compound solution: The compound is often dissolved in DMSO to create a stock solution.
-
Cellular Incubation: Live cells are incubated with a specific concentration of this compound (e.g., 10 μM) for a designated period (e.g., 2-4 hours).
-
Imaging: The cells are then washed to remove any excess probe and observed under a fluorescence microscope using the appropriate excitation and emission wavelengths (e.g., Ex/Em = 440/540 nm after activation).
-
Lysate Assay: Alternatively, this compound can be added to cell lysates, and the increase in fluorescence is measured over time with a fluorimeter to quantify TrxR activity.
All solutions and contaminated materials generated from these protocols must be disposed of following the hazardous waste procedures outlined above.
Disposal Workflow Diagram
References
Personal protective equipment for handling TRFS-green
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of TRFS-green, a selective fluorescent probe for imaging thioredoxin reductase (TrxR).
This document provides critical, immediate safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. By adhering to these procedural guidelines, researchers can minimize risks and establish a secure operational workflow.
Chemical and Physical Properties
This compound is a fluorescent probe designed for the specific imaging of thioredoxin reductase (TrR) in living cells.[1] Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | (2-Butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-carbamic acid[1][2]dithiolan-4-yl ester |
| Molecular Formula | C20H20N2O4S2 |
| Molecular Weight | 416.51 g/mol |
| CAS Number | 1513848-14-0 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent accidental exposure. The following table outlines the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant rubber gloves. |
| Eye Protection | Goggles | Chemical safety goggles. |
| Respiratory Protection | Respirator | NIOSH/MSHA-approved respirator. |
| Body Protection | Lab Coat | Standard laboratory coat. |
Operational Plan: Safe Handling and Use
Follow these step-by-step instructions for the safe preparation and use of this compound in a laboratory setting.
Preparation of Stock Solution
-
Ventilation: All handling of solid this compound and its solutions should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment: Wear all PPE as specified in the table above.
-
Reconstitution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving the powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.17 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage of Stock Solution: Store the stock solution at -20°C in a tightly sealed, light-protected vial.
Experimental Protocol: Live Cell Imaging of Thioredoxin Reductase
This protocol is adapted from the primary literature describing the use of this compound.
-
Cell Culture: Plate cells in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish) and grow to the desired confluency.
-
Preparation of Working Solution: Dilute the this compound stock solution in serum-free cell culture medium to the final desired working concentration (typically in the low micromolar range).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate at 37°C for the desired time (e.g., 30-60 minutes).
-
-
Image Acquisition:
-
After incubation, remove the loading solution.
-
Wash the cells twice with warm PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused stock solution, working solutions, and the first rinse of contaminated containers) in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid waste (e.g., pipette tips, gloves, vials) in a designated hazardous solid waste container.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound activation and the experimental workflow for its use.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
